Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(9)14-5(4)8(10,11)12/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSDBJYAMHCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381655 | |
| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187035-79-6 | |
| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis pathway for Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The trifluoromethyl group in this compound is known to enhance biological activity and stability, making it a valuable building block in medicinal chemistry.[3] This document outlines the core reaction steps, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison.
I. Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the pyrimidine ring via a cyclocondensation reaction to form the intermediate, Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. The subsequent step is a chlorination reaction that replaces the hydroxyl group with a chlorine atom to yield the final product.
II. Step 1: Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
The initial step involves the formation of the pyrimidine ring through the cyclocondensation of an appropriate trifluoromethyl-containing building block with urea. A common precursor for this reaction is Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
Experimental Protocol:
General Procedure (Adapted):
-
To a solution of sodium ethoxide in absolute ethanol, add urea.
-
To this mixture, add Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate dropwise at a controlled temperature.
-
The reaction mixture is then refluxed for several hours and monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is then dissolved in water and acidified to precipitate the product.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material 1 | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate |
| Starting Material 2 | Urea |
| Reagent | Sodium Ethoxide |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Yield | 70-85% (Estimated) |
III. Step 2: Chlorination of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
The second step is the conversion of the 2-hydroxy group of the pyrimidine ring to a chloro group. This is a crucial transformation to introduce a reactive handle for further synthetic modifications. The most common reagent for this chlorination is phosphorus oxychloride (POCl₃).[4][5] Modern procedures often utilize equimolar amounts of POCl₃, which are more environmentally friendly and safer for large-scale synthesis.[5][6]
Experimental Protocol:
A robust and scalable solvent-free method for the chlorination of hydroxypyrimidines has been developed.[5]
Procedure:
-
In a sealed reactor, combine Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent).
-
The reactor is securely sealed and heated to 140-160°C for 2 hours with stirring.
-
After cooling the reactor to room temperature, the contents are carefully quenched by pouring them into ice-water.
-
The pH of the aqueous solution is adjusted to 7-8 with a saturated solution of sodium carbonate.
-
The product is then extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Reagent 1 | Phosphorus oxychloride (POCl₃) | [5] |
| Reagent 2 | Pyridine | [5] |
| Molar Ratio (Substrate:POCl₃:Pyridine) | 1 : 1 : 1 | [5] |
| Reaction Temperature | 140-160 °C | [5] |
| Reaction Time | 2 hours | [5] |
| Yield | >80% (Typical for similar substrates) | [5] |
IV. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
V. Conclusion
The synthesis of this compound is a well-defined process involving the initial formation of a pyrimidine ring followed by a chlorination step. While a specific, detailed protocol for the initial cyclocondensation requires further investigation or adaptation from general methods, the subsequent chlorination step is well-documented, with modern, efficient, and scalable solvent-free methods available. This technical guide provides a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Technical Guide: Physicochemical Properties of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and agrochemical research.[1][2] Its structural motifs, featuring a trifluoromethyl group and a reactive chlorine atom, make it a versatile building block for the synthesis of more complex molecules with potential biological activity.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines generalized experimental protocols for their determination, and illustrates a relevant synthetic pathway.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound (CAS Number: 187035-79-6). It is crucial to distinguish this compound from its isomer, Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 720-01-4), as their properties may differ significantly.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [2][3] |
| Molecular Weight | 254.59 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Purity | ≥ 98% (Assay) | [2] |
| CAS Number | 187035-79-6 | [2][3] |
| Melting Point | Not explicitly reported; presumed to be below room temperature as it is a liquid. | [2] |
| Boiling Point | Data not available. | |
| Solubility | Favorable solubility is mentioned, but quantitative data is not available.[2] Likely soluble in common organic solvents like chloroform and ethyl acetate based on the properties of similar compounds. | |
| Storage Conditions | Store at 0-8 °C or at room temperature. | [2][4] |
Experimental Protocols
Determination of Melting Point (for solid derivatives or if solidified)
A standard capillary melting point apparatus can be used.
-
Sample Preparation: A small amount of the solidified compound is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Determination of Boiling Point
Given the likely high boiling point of this compound, vacuum distillation is the preferred method to prevent decomposition.
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Apparatus Setup: A micro-distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.
-
Sample Introduction: A small volume of the compound is placed in the distillation flask along with a boiling chip or a magnetic stirrer.
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Distillation: The system is evacuated to a specific pressure. The flask is then heated gently until the liquid begins to boil and the condensate is observed on the thermometer bulb.
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Measurement: The temperature at which the liquid and vapor are in equilibrium (i.e., when the distillation rate is steady) and the corresponding pressure are recorded. The boiling point at atmospheric pressure can be estimated using a nomograph.
Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed, followed by quantitative determination if required.
-
Qualitative Assessment: To a series of test tubes, each containing approximately 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, chloroform, hexane), a small amount (e.g., 10 mg) of the compound is added. The mixture is agitated, and the solubility is observed at room temperature.
-
Quantitative Determination (e.g., in water):
-
An excess amount of the compound is added to a known volume of water in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.
-
Synthetic Workflow
As a key intermediate, the synthesis of pyrimidine derivatives is a critical aspect of its application. The following diagram illustrates a general synthetic pathway for a related trifluoromethyl pyrimidine, showcasing a typical experimental workflow in this area of chemistry.
Caption: A representative synthesis of a dichlorinated trifluoromethyl pyrimidine.
Conclusion
This compound is a valuable chemical intermediate with established utility in the development of new pharmaceutical and agrochemical agents. While a complete, experimentally verified dataset of its physicochemical properties is not fully available in the literature, this guide provides the most current information and outlines standard methodologies for the determination of these key parameters. Further research into its specific properties would be beneficial for its broader application in research and development.
References
In-Depth Technical Guide: Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-79-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, with the CAS number 187035-79-6, is a fluorinated pyrimidine derivative that serves as a critical building block in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, bioavailability, and potency of the final compounds.[1] This versatile intermediate is extensively utilized in the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and crop protection products.[1] Its applications span the creation of compounds targeting neurological disorders and cancer, as well as the formulation of effective herbicides and fungicides.[1]
Physicochemical Properties
This section summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 187035-79-6 | [1][2] |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2] |
| Molecular Weight | 254.59 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Purity | ≥ 98% (Assay) | [1][3] |
| Storage Conditions | 0-8 °C | [1][3] |
Synthesis
A common strategy involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with a suitable amidine or urea, followed by a chlorination step.
Representative Experimental Protocol:
This protocol is a representative example based on the synthesis of similar pyrimidine derivatives and should be adapted and optimized as necessary.
Step 1: Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and urea (1.2 equivalents).
-
Add glacial acetic acid to the mixture to serve as both a solvent and a catalyst.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Step 2: Chlorination to this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equivalent) obtained from the previous step.
-
Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).
-
Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Spectroscopic Data
While a publicly available, citable source for the full spectroscopic data of this compound is limited, the following table summarizes the expected and reported data. Researchers should perform their own analytical characterization for verification.
| Analysis | Data |
| ¹H NMR | Expected signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and a singlet for the pyrimidine proton. |
| ¹³C NMR | Expected signals for the carbonyl carbon, the carbons of the pyrimidine ring (with characteristic shifts due to the electron-withdrawing trifluoromethyl and chloro groups), and the ethyl group carbons. |
| Mass Spec (MS) | Expected molecular ion peak corresponding to the molecular weight of 254.59 g/mol . |
Applications in Synthesis: An Experimental Workflow
This compound is a valuable intermediate primarily used in nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl and chloro substituents, makes the C2-position highly susceptible to attack by nucleophiles.
General Experimental Workflow for Nucleophilic Substitution:
This workflow describes a typical procedure for the reaction of this compound with an amine nucleophile.
Biological Significance and Signaling Pathways
While this compound is primarily a synthetic intermediate and not typically evaluated for direct biological activity, the pyrimidine scaffold it provides is a cornerstone in the design of kinase inhibitors.[4][5] Derivatives synthesized from this intermediate have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[5] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[4]
Many pyrimidine-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[5] This can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis. For instance, derivatives of pyrimidines are known to target kinases in pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently overactive in cancer.[6]
Illustrative Signaling Pathway Inhibition:
The following diagram illustrates a generalized mechanism of how a pyrimidine-based kinase inhibitor, potentially derived from the title compound, might interrupt a cancer-related signaling pathway.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of its hazard classifications:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: [2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key synthetic intermediate with significant value in the fields of medicinal chemistry and agrochemical research. Its utility in constructing complex, biologically active molecules makes it an important tool for the development of new drugs and crop protection agents. This guide provides a foundational overview of its properties, synthesis, and applications to aid researchers in their endeavors with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and significance of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.
Molecular Structure and Chemical Properties
This compound is a halogenated pyrimidine derivative with the chemical formula C₈H₆ClF₃N₂O₂.[1][2] Its structure features a pyrimidine ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The presence of the electron-withdrawing trifluoromethyl group and the reactive chloro substituent makes this compound a versatile building block in organic synthesis.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2] |
| Molecular Weight | 254.59 g/mol | [1][2] |
| CAS Number | 187035-79-6 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | 0-8 °C | [1] |
It is important to distinguish this compound from its isomer, Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 720-01-4), as their structural differences lead to distinct chemical reactivities and potential biological activities.
Synthesis and Reactivity
The synthesis likely involves the chlorination of a pyrimidine precursor. A plausible synthetic route is outlined in the diagram below.
Caption: Generalized synthetic workflow for the preparation of the title compound.
The chloro group at the 2-position is susceptible to nucleophilic substitution, making it a key site for molecular elaboration. This reactivity allows for the introduction of various functional groups, leading to the synthesis of a diverse library of pyrimidine derivatives.
Applications in Research and Development
This compound is a valuable building block in the synthesis of more complex molecules with potential biological activity.[1] Its applications span both the pharmaceutical and agrochemical sectors.
Pharmaceutical Research
This compound is utilized as an intermediate in the synthesis of novel therapeutic agents, particularly for the treatment of neurological disorders and cancer.[1] The pyrimidine scaffold is a common feature in many biologically active molecules, and the trifluoromethyl group can enhance metabolic stability and binding affinity.
The general workflow for its use in drug discovery is depicted below.
Caption: Role as a building block in a typical drug discovery pipeline.
Agrochemical Research
In the agrochemical industry, this pyrimidine derivative is used in the formulation of herbicides and fungicides.[1] The trifluoromethyl group is known to contribute to the biological activity of many pesticides. The reactivity of the chloro- and ester groups allows for the synthesis of a range of active ingredients for crop protection.
Experimental Data
Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize the available information and indicate where data is currently lacking.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| ¹⁹F NMR | Data not available in searched literature. |
| Mass Spectrometry | Data not available in searched literature. |
| FTIR | Data not available in searched literature. |
Note: The absence of publicly available spectroscopic data is not uncommon for specialized chemical intermediates.
Safety and Handling
This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
| Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
This information is based on GHS classifications and a comprehensive Safety Data Sheet (SDS) should be consulted before handling.
Conclusion
References
The Trifluoromethyl Advantage: A Deep Dive into the Biological Activity of Pyrimidine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful tool in medicinal chemistry and agrochemical research. This structural modification often imparts enhanced biological activity, improved metabolic stability, and increased bioavailability to the parent molecule.[1] This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl pyrimidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Broad-Spectrum Biological Activities
Trifluoromethyl pyrimidine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for development as pharmaceuticals and agrochemicals. These activities include anticancer, antifungal, antiviral, insecticidal, and antibacterial effects.
Anticancer Activity
Numerous studies have highlighted the potent anti-proliferative effects of trifluoromethyl pyrimidine derivatives against a variety of human cancer cell lines. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and other kinases.[2][3]
A series of novel trifluoromethyl-substituted pyrimidine derivatives demonstrated significant bioactivity against four human tumor cell lines: PC-3 (prostate cancer), MGC-803 (gastric cancer), MCF-7 (breast cancer), and H1975 (non-small cell lung cancer).[4] One notable compound, 17v , exhibited potent anti-proliferative activity against H1975 cells with an IC₅₀ value of 2.27 μM, which is more potent than the positive control 5-fluorouracil (5-FU) (IC₅₀ = 9.37 μΜ).[4] Further investigation revealed that compound 17v induced apoptosis in H1975 cells and caused cell cycle arrest at the G2/M phase.[4]
Another study focused on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[2] Compound 9u from this series showed excellent antitumor activity with IC₅₀ values of 0.35 μM against A549 (non-small cell lung cancer), 3.24 μM against MCF-7, and 5.12 μM against PC-3 cells.[2] This compound also demonstrated potent inhibition of the EGFR kinase with an IC₅₀ of 0.091 μM.[2]
The cytotoxic potential of these derivatives has been evaluated using various cancer cell lines. For instance, certain trifluoromethyl pyrimidine derivatives bearing an amide moiety have shown anticancer activity against PC3, K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 cell lines at a concentration of 5 μg/ml.[5][6]
Table 1: Anticancer Activity of Selected Trifluoromethyl Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 17v | H1975 (Non-small cell lung cancer) | IC₅₀ | 2.27 μM | [4] |
| 5-FU (Control) | H1975 (Non-small cell lung cancer) | IC₅₀ | 9.37 μM | [4] |
| 9u | A549 (Non-small cell lung cancer) | IC₅₀ | 0.35 μM | [2] |
| 9u | MCF-7 (Breast cancer) | IC₅₀ | 3.24 μM | [2] |
| 9u | PC-3 (Prostate cancer) | IC₅₀ | 5.12 μM | [2] |
| 9u | EGFR Kinase | IC₅₀ | 0.091 μM | [2] |
| Amide Derivatives (e.g., 5l, 5n, 5o, 5r, 5v) | PC3 (Prostate cancer) | Inhibition Rate @ 5 μg/ml | 50.52 - 64.20% | [5][6] |
Antifungal Activity
Trifluoromethyl pyrimidine derivatives have shown significant promise in the development of novel fungicides for crop protection.[7] A series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited obvious antifungal activities against several plant pathogens, including various species of Botrytis cinerea and Phytophthora infestans.[8]
In another study, trifluoromethyl pyrimidine derivatives with an amide moiety displayed good to excellent in vitro antifungal activities against a panel of plant pathogenic fungi at a concentration of 50 μg/ml.[5][6] Notably, compounds 5b , 5j , and 5l showed outstanding activity against Botrytis cinerea, with inhibition rates of 96.76%, 96.84%, and 100%, respectively, which were comparable or superior to the commercial fungicide tebuconazole.[5][6]
Table 2: Antifungal Activity of Selected Trifluoromethyl Pyrimidine Derivatives
| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |
| 5b | Botrytis cinerea | Inhibition Rate @ 50 μg/ml | 96.76% | [5][6] |
| 5j | Botrytis cinerea | Inhibition Rate @ 50 μg/ml | 96.84% | [5][6] |
| 5l | Botrytis cinerea | Inhibition Rate @ 50 μg/ml | 100% | [5][6] |
| Tebuconazole (Control) | Botrytis cinerea | Inhibition Rate @ 50 μg/ml | 96.45% | [5][6] |
| 5v | Sclerotinia sclerotiorum | Inhibition Rate @ 50 μg/ml | 82.73% | [5][6] |
| Tebuconazole (Control) | Sclerotinia sclerotiorum | Inhibition Rate @ 50 μg/ml | 83.34% | [5][6] |
| 5u | Rhizoctonia solani | EC₅₀ | 26.0 µg/mL | [9][10] |
| Azoxystrobin (Control) | Rhizoctonia solani | EC₅₀ | >26.0 µg/mL | [9] |
Antiviral Activity
The antiviral potential of trifluoromethyl pyrimidine derivatives has been investigated, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). A series of these derivatives showed moderate to good anti-TMV activity.[9] For instance, compound 5j had a curative activity EC₅₀ value of 126.4 µg/mL, and compound 5m had a protection activity EC₅₀ of 103.4 µg/mL, both demonstrating better efficacy than the commercial agent ningnanmycin.[1][9][10]
Table 3: Antiviral Activity of Selected Trifluoromethyl Pyrimidine Derivatives against TMV
| Compound | Activity Type | EC₅₀ (µg/mL) | Reference |
| 5j | Curative | 126.4 | [1][9][10] |
| 5m | Protective | 103.4 | [1][9][10] |
| Ningnanmycin (Control) | Curative | >500 | [1] |
| Ningnanmycin (Control) | Protective | >500 | [1] |
Insecticidal Activity
Certain trifluoromethyl pyrimidine derivatives have also been evaluated for their insecticidal properties. A study on pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety revealed broad-spectrum insecticidal activity.[11] Compounds U7 and U8 from this series exhibited LC₅₀ values of 3.57 ± 0.42 and 4.22 ± 0.47 mg/L, respectively, against Mythimna separata (the oriental armyworm).[11] Additionally, trifluoromethyl pyrimidine derivatives containing an amide moiety showed moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda at a concentration of 500 μg/ml.[5][6]
Table 4: Insecticidal Activity of Selected Trifluoromethyl Pyrimidine Derivatives
| Compound/Derivative | Insect Species | Activity Metric | Value (mg/L) | Reference |
| U7 | Mythimna separata | LC₅₀ | 3.57 ± 0.42 | [11] |
| U8 | Mythimna separata | LC₅₀ | 4.22 ± 0.47 | [11] |
| Flufenerim (Control) | Mythimna separata | LC₅₀ | 3.14 ± 0.73 | [11] |
| Amide Derivative 5w | Spodoptera frugiperda | Mortality @ 500 μg/ml | 90.0% | [5][6] |
| Amide Derivative 5w | Mythimna separata | Mortality @ 500 μg/ml | 86.7% | [5][6] |
Mechanisms of Action: A Focus on Kinase Inhibition
A significant portion of the biological activity of trifluoromethyl pyrimidine derivatives can be attributed to their ability to inhibit various protein kinases, which are crucial regulators of cellular processes.
EGFR Inhibition
As previously mentioned, derivatives of 5-trifluoromethylpyrimidine have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks downstream signaling pathways that promote cell proliferation and survival.[3]
Caption: Inhibition of the EGFR signaling pathway by a trifluoromethyl pyrimidine derivative.
Dual FLT3 and CHK1 Inhibition
In the context of acute myeloid leukemia (AML), 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[12] Compound 30 from this class exhibited excellent potency against both kinases and showed strong antiproliferative activity against MV4-11 leukemia cells.[12] This dual inhibition is a promising strategy to overcome drug resistance in AML.
Caption: Dual inhibition of FLT3 and CHK1 by a trifluoromethyl pyrimidine derivative.
PYK2 Inhibition
Trifluoromethylpyrimidine-based compounds have also been developed as inhibitors of proline-rich tyrosine kinase 2 (PYK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell migration, invasion, and proliferation.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethyl pyrimidine derivatives.
Synthesis of Trifluoromethyl Pyrimidine Derivatives
Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives [14]
This method offers a highly selective and efficient route to 5-trifluoromethylpyrimidines.
-
Materials: Aryl enaminone, aryl amidine hydrochloride, sodium triflinate (CF₃SO₂Na), Cu(OAc)₂, 1,2-dichloroethane (DCE), celite, silica gel, petroleum ether, ethyl acetate.
-
Procedure:
-
A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere.[14]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.[14]
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 5-trifluoromethyl pyrimidine derivative.[14]
-
Caption: General workflow for the one-pot synthesis of 5-trifluoromethyl pyrimidines.
Biological Assays
3.2.1. In Vitro Anticancer Activity: MTT Assay [1][15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials: Human cancer cell lines, 96-well plates, test compounds, MTT solution, DMSO.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[1]
-
The cells are then treated with various concentrations of the trifluoromethyl pyrimidine derivatives for a specified duration (e.g., 48 or 72 hours).[1]
-
Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[1]
-
The formazan crystals are dissolved in a suitable solvent, such as DMSO.[1]
-
The absorbance is measured using a plate reader at a specific wavelength, which is proportional to the number of viable cells.
-
3.2.2. In Vitro Antifungal Activity: Mycelial Growth Inhibition Method [9]
This method is used to evaluate the efficacy of compounds in inhibiting fungal growth.
-
Materials: Fungal strains, Potato Dextrose Agar (PDA) medium, test compounds, sterile petri dishes.
-
Procedure:
-
The test compounds are dissolved in a suitable solvent and added to the PDA medium at the desired concentration.
-
The medium is poured into sterile petri dishes.
-
A mycelial plug of the test fungus is placed in the center of each plate.
-
The plates are incubated at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the plate.
-
The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.
-
3.2.3. In Vivo Antiviral Activity against TMV: Half-Leaf Method [9]
This method assesses the ability of a compound to inhibit viral infection in a plant model.
-
Materials: Tobacco plants (Nicotiana glutinosa), Tobacco Mosaic Virus (TMV) inoculum, test compounds.
-
Procedure:
-
The upper leaves of the tobacco plants are selected.
-
For curative activity, the left side of the leaf is inoculated with TMV, and after a set time, the entire leaf is sprayed with the test compound solution. The right side serves as a control.
-
For protective activity, the entire leaf is first sprayed with the test compound solution, and after a set time, the left side is inoculated with TMV. The right side is inoculated with TMV without prior treatment.
-
The number of local lesions on each half of the leaf is counted after 3-4 days of incubation.
-
The inhibition rate is calculated by comparing the number of lesions on the treated side to the control side.[1]
-
Conclusion
Trifluoromethyl pyrimidine derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. The incorporation of the trifluoromethyl group significantly enhances their potential as anticancer, antifungal, antiviral, and insecticidal agents. The mechanisms of action, particularly through kinase inhibition, offer exciting avenues for the development of targeted therapies. The experimental protocols detailed in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel derivatives with improved efficacy and favorable pharmacological profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutic agents and crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of molecules, making this compound an attractive starting material for the synthesis of novel therapeutic agents and crop protection chemicals.[1] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors and antifungal agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [2] |
| Molecular Weight | 254.59 g/mol | [2] |
| CAS Number | 187035-79-6 | [2] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis
The synthesis of this compound typically involves the chlorination of its 2-hydroxy precursor, ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. This transformation is a common strategy for activating the pyrimidine ring for subsequent nucleophilic substitution reactions.
Experimental Protocol: Synthesis of this compound
1. Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate:
2. Chlorination of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate:
A common method for the chlorination of hydroxypyrimidines is treatment with phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.
-
Reagents and Equipment:
-
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask charged with ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, add an excess of phosphorus oxychloride.
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
-
Key Reactions and Applications in Drug Discovery
The chlorine atom at the 2-position of the pyrimidine ring is a good leaving group, making this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility in constructing diverse molecular libraries for drug discovery.
Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, mimicking the adenine ring of ATP and binding to the hinge region of the kinase domain. This compound serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
Mutations in EGFR are implicated in various cancers, making it a prime target for cancer therapy. The general synthetic strategy involves the displacement of the 2-chloro group with a substituted aniline.
Caption: Synthesis of EGFR inhibitors.
Table 2: Biological Activity of Pyrimidine-based EGFR Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 2-37 | Various | (General knowledge) |
| Erlotinib | EGFR | 2 | Various | (General knowledge) |
| Afatinib | EGFR, HER2, HER4 | 0.5 (EGFR), 14 (HER2), 1 (HER4) | Various | (General knowledge) |
Note: The table provides examples of approved EGFR inhibitors with a pyrimidine core to illustrate typical potency. Specific IC₅₀ values for derivatives of the title compound require dedicated literature screening.
The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and inducing apoptosis.
Caption: EGFR signaling pathway inhibition.
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrimidine-based inhibitors have shown promise in targeting CDKs.
Caption: Synthesis of CDK inhibitors.
Table 3: Biological Activity of Pyrimidine-based CDK Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Roscovitine | CDK1, CDK2, CDK5 | 100-700 | [3] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-4 | [3] |
| Compound 15 | CDK2/cyclin A2 | 61 | [3] |
Note: This table showcases the potency of known pyrimidine-based CDK inhibitors.
These inhibitors function by competing with ATP for the binding site on CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M transition, and subsequent apoptosis.
Caption: CDK-mediated cell cycle arrest.
Synthesis of Antifungal Agents
Pyrimidine derivatives are also known for their antifungal properties. The mechanism of action for some of these compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. Specifically, they can target the enzyme lanosterol 14α-demethylase.
-
Reagents and Equipment:
-
This compound
-
Amine or thiol nucleophile
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
-
Standard reaction and workup equipment
-
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the desired amine or thiol nucleophile and a base.
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove salts and excess reagents.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by crystallization or column chromatography.
-
Table 4: Antifungal Activity of Pyrimidine Derivatives
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Reference |
| Compound 5o | Phomopsis sp. | 10.5 | (Not found in provided results) |
| Compound 6h | Phomopsis sp. | 25.9 | (Not found in provided results) |
Note: Specific data for derivatives of the title compound needs further investigation. The table illustrates the potential antifungal efficacy.
The inhibition of lanosterol demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function.
Caption: Inhibition of ergosterol biosynthesis.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide range of biologically active molecules. Its utility in the construction of potent kinase inhibitors for cancer therapy and novel antifungal agents highlights its importance in modern drug discovery and development. The straightforward nucleophilic substitution chemistry of this building block allows for the facile generation of diverse chemical libraries, paving the way for the discovery of new and improved therapeutic agents. Further exploration of the synthetic potential of this compound is likely to yield more drug candidates with enhanced efficacy and novel mechanisms of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.
Introduction
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 187035-79-6) is a versatile intermediate compound utilized in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyrimidine core with chloro, trifluoromethyl, and carboxylate functional groups, makes it a valuable building block for synthesizing complex bioactive molecules, including potent antifungal and antibacterial agents.[1] The presence of the trifluoromethyl group can enhance biological activity and stability.[1] Understanding its safety profile is critical for ensuring safe handling and use in research and development settings.
Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available data, this compound is classified as hazardous.[2][3]
It is crucial to note that some suppliers may classify this chemical differently or as non-hazardous; however, the most comprehensive data indicates several warnings are applicable.[2] Professionals should handle the substance according to the more stringent classification. The following table summarizes the GHS hazard classifications reported for this compound.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |[2][3] |
Note: Percentages in the primary source indicate the proportion of notifications to ECHA that classify the substance with that specific hazard. A 100% notification rate for H315, H319, and H335 suggests strong agreement on these hazards.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2] |
| Molecular Weight | 254.59 g/mol | [1][2] |
| CAS Number | 187035-79-6 | [1][2][4] |
| Appearance | Colorless liquid or Off-white to Light yellow Solid | [1][5] |
| Melting Point | 34 - 37 °C / 93.2 - 98.6 °F | [5] |
| Storage Temperature | 0 - 8 °C is recommended |[1] |
Safe Handling, Storage, and Personal Protection
Given the identified hazards, stringent adherence to safety protocols is mandatory.
4.1 Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][5]
-
Wash hands and any exposed skin thoroughly after handling.[3][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][7]
4.2 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]
-
Recommended storage temperature is often refrigerated (0-8°C).[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
4.3 Personal Protective Equipment (PPE): The following table outlines recommended PPE for handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields (EN166) or face shield. | Protects against splashes and airborne particles causing serious eye irritation.[3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing. | Prevents skin contact, which can cause irritation and is harmful.[3][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation, which is harmful and may cause respiratory irritation.[5][9] |
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
5.1 Experimental Protocols: Detailed experimental protocols for the toxicological data (e.g., LD50 studies) are not available in the public domain or provided manufacturer safety documents. The hazard classifications are derived from data submitted to regulatory bodies like ECHA, which are based on standardized OECD guidelines for chemical testing, but the raw experimental reports are not typically published in safety summaries.
The following workflow illustrates the logical steps for responding to an accidental exposure based on standard first-aid protocols.
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
|---|---|---|
| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [3][5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3][5] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. |[5][6] |
Firefighting and Accidental Release Measures
6.1 Firefighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or appropriate foam.[7] There is no restriction on the type of extinguisher which may be used.[10]
-
Specific Hazards: During a fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride, and hydrogen chloride gas.[5][6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10]
6.2 Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.3) to prevent contact with skin, eyes, and inhalation of vapors or dust.[3][5]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[3]
-
Containment and Cleanup: For spills, soak up with inert absorbent material (e.g., sand, vermiculite) and collect for disposal in a suitable, closed container.[3][10] Clean the affected area thoroughly.
Toxicological Information
While specific quantitative toxicological data like LD50 or LC50 values are not consistently provided across public safety documents for this specific compound, the GHS classifications imply significant toxicity.[2] The primary hazards are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[2][3] No data is available to suggest that the compound is carcinogenic or mutagenic.
The diagram below illustrates the relationship between the chemical and its primary health hazards.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Technical Guide: Solubility Profile of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 101859-63-6) is a versatile building block in organic synthesis. Its utility in the development of novel bioactive molecules is well-documented. The trifluoromethyl group and the chloro-pyrimidine core contribute to its unique electronic and steric properties, influencing its reactivity and physical characteristics, including solubility. A thorough understanding of its solubility behavior in various organic solvents is essential for optimizing synthetic routes, crystallization processes, and formulation strategies.
Solubility Data
A comprehensive search of scientific databases, patent literature, and chemical supplier documentation did not yield specific quantitative solubility data for this compound in common organic solvents. Chemical suppliers often describe it as having "favorable" solubility for formulation, but numerical values are not provided.
In the absence of specific data, a qualitative assessment suggests that, as a moderately polar organic molecule, it is likely to be soluble in a range of common organic solvents. The following table provides a qualitative prediction of solubility based on the general behavior of similar heterocyclic compounds.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High | The polar functionalities (ester, pyrimidine nitrogens) should interact well with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good general solvents for a wide range of organic compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the pyrimidine nitrogens and the ester group, aiding dissolution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The polarity of ethers should allow for reasonable solvation of the molecule. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The polar nature of the compound may limit its solubility in non-polar aromatic solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | As a polar molecule, it is expected to have poor solubility in non-polar aliphatic solvents. |
Note: This table is predictive and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the thermodynamic solubility of a solid organic compound in an organic solvent using the isothermal shake-flask method. This method is considered the "gold standard" for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of an organic compound.
Caption: Workflow for experimental solubility determination.
Caption: Factors influencing the solubility of a compound.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for its experimental determination. The provided protocol for the isothermal shake-flask method offers a reliable means for researchers to generate this critical data. Understanding the interplay of solute and solvent properties, as well as environmental factors like temperature, is crucial for effectively utilizing this important synthetic intermediate in research and development. It is recommended that solubility is determined empirically for the specific solvent and temperature conditions relevant to a particular application.
Methodological & Application
Application Note: Versatile Synthesis of Pyrimidine Derivatives Using Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrimidine derivatives are a cornerstone in medicinal chemistry and agrochemical research due to their wide range of biological activities, including anticancer, antiviral, antibacterial, and herbicidal properties.[1][2] The unique chemical scaffold of pyrimidine is a key component in nucleic acids and various vitamins.[1] Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a highly valuable and versatile intermediate for synthesizing diverse libraries of pyrimidine-based compounds.[3] The presence of a trifluoromethyl group often enhances biological activity and metabolic stability, while the reactive 2-chloro substituent serves as a key handle for introducing structural diversity through various chemical transformations.[3]
This document outlines key synthetic applications and provides detailed protocols for the derivatization of this compound via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Key Synthetic Pathways
The primary routes for derivatization involve the displacement of the C2-chloro group, which is activated by the electron-withdrawing pyrimidine ring and the adjacent trifluoromethyl group. The main synthetic strategies include Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Caption: Key synthetic routes from the starting pyrimidine.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring facilitates the direct displacement of the chloride at the C2 position by a variety of nucleophiles. This method is straightforward for synthesizing 2-amino, 2-alkoxy, and 2-thioether pyrimidine derivatives.[4]
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, CH₃CN, 10 mL), add the appropriate nucleophile (1.2 mmol) and a base (e.g., K₂CO₃, Et₃N, 1.5 mmol).
-
Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to 100 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired derivative.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile (R-XH) | Base | Solvent | Temp (°C) | Time (h) | Product | Representative Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 6 | Ethyl 2-(phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 85 |
| 2 | Morpholine | Et₃N | CH₃CN | 60 | 4 | Ethyl 2-morpholino-4-(trifluoromethyl)pyrimidine-5-carboxylate | 92 |
| 3 | Sodium Methoxide | - | MeOH | RT | 2 | Ethyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | 95 |
| 4 | Thiophenol | K₂CO₃ | DMF | 50 | 5 | Ethyl 2-(phenylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 88 |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of 2-aryl or 2-heteroaryl pyrimidine derivatives.[5][6] Microwave-assisted protocols can significantly accelerate these reactions.[7]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol), the desired aryl/heteroaryl boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and Na₂CO₃ (1.0 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction Conditions: Seal the vial and heat in a microwave reactor at 110-140 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the coupled product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Catalyst | Base | Temp (°C) | Time (min) | Product | Representative Yield (%)[5][6] |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 20 | Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | 89 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 20 | Ethyl 2-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 91 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 110 | 25 | Ethyl 2-(thiophen-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 78 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) | K₃PO₄ | 140 | 30 | Ethyl 2-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 72 |
Palladium-Catalyzed Buchwald-Hartwig Amination
For the synthesis of C-N bonds, particularly with less nucleophilic amines or to achieve milder reaction conditions, the Buchwald-Hartwig amination is a superior alternative to direct SNAr.[8] This reaction demonstrates broad substrate scope and functional group tolerance.[9]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 5 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or 1,4-dioxane, 10 mL).
-
Reaction Conditions: Heat the mixture at 80-110 °C for 4-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate and purify the crude product via column chromatography.
Caption: General experimental workflow for synthesis.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Representative Yield (%)[9] |
| 1 | p-Toluidine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | Ethyl 2-(p-tolylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 90 |
| 2 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | Ethyl 2-(benzylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 84 |
| 3 | Indole | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 110 | Ethyl 2-(1H-indol-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 75 |
Conclusion
This compound is a robust and versatile building block for the synthesis of a wide array of pyrimidine derivatives. The protocols detailed herein for Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide reliable pathways to access diverse chemical matter. These derivatives are ideal candidates for screening in drug discovery programs and for the development of novel agrochemicals, leveraging the favorable properties imparted by the pyrimidine core and the trifluoromethyl group.[3]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. scispace.com [scispace.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile building block in medicinal and agricultural chemistry. The electron-deficient nature of the pyrimidine ring, further activated by the presence of a chlorine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position, renders the C2 carbon highly susceptible to nucleophilic attack. This reactivity profile makes it an ideal substrate for SNAr (Nucleophilic Aromatic Substitution) reactions, allowing for the facile introduction of a wide variety of functional groups. These reactions typically proceed through a high-energy anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with common nucleophiles such as amines, thiols, and alcohols.
Reaction Mechanism and Principle
The nucleophilic aromatic substitution on this compound follows a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Protocols
Protocol 1: Reaction with Amine Nucleophiles
This protocol details the reaction of this compound with various primary and secondary amines to yield the corresponding 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives. The following procedure is adapted from a method described for combinatorial synthesis.[1]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., 2-naphthylamine, 4-cyanoaniline, 3-ethylaniline, 2,3-difluoroaniline, 3,4-dimethoxyaniline) (1.05 eq)
-
Aminomethylmorpholine resin (scavenger resin)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a suitable reaction vessel, dissolve this compound in anhydrous THF.
-
Add the amine nucleophile to the solution.
-
Add aminomethylmorpholine resin to the reaction mixture. The resin acts as a scavenger for any excess starting material or acidic byproducts.
-
Seal the vessel and shake the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the resin.
-
Wash the resin with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the desired 2-amino-substituted pyrimidine.
References
Application Notes and Protocols: Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile heterocyclic building block widely employed in medicinal chemistry for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the resulting compounds.[1] This scaffold is a key intermediate in the development of a variety of bioactive molecules, including kinase inhibitors and agents targeting neurological disorders and cancers.[1] Its reactivity at the C2 and C4 positions of the pyrimidine ring allows for diverse chemical modifications, making it an attractive starting material for drug discovery programs.
Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a scaffold for the synthesis of potent enzyme inhibitors, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core of this compound can mimic the hinge-binding region of ATP in the kinase active site, a common strategy in the design of kinase inhibitors.
One of the most significant applications is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and tumor formation.[2] Derivatives of this compound have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, making them promising candidates for the treatment of non-small cell lung cancer and other malignancies.[2]
Beyond oncology, this chemical intermediate is utilized in the synthesis of compounds with antifungal, antibacterial, and antiviral properties.[1]
Quantitative Data: Biological Activity of Derivatives
The following table summarizes the in vitro biological activity of a series of 5-trifluoromethylpyrimidine derivatives synthesized from precursors related to this compound. These compounds were evaluated for their inhibitory activity against EGFR kinase and their anti-proliferative effects on various cancer cell lines.
| Compound ID | Modification | Target/Cell Line | IC50 (µM) |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 | 0.35 |
| MCF-7 | 3.24 | ||
| PC-3 | 5.12 | ||
| EGFR Kinase | 0.091 | ||
| Reference | Gefitinib | EGFR Kinase | - |
| Reference | Afatinib | EGFR Kinase | - |
| Reference | Osimertinib | EGFR Kinase | - |
Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[2]
Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of bioactive molecules using pyrimidine scaffolds. These provide a general framework for the utilization of this compound in the synthesis of kinase inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes the reaction of this compound with an amine, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline or aliphatic amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add the substituted amine (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-amino-substituted pyrimidine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2-Position
This protocol outlines a method for introducing an aryl or heteroaryl group at the C2-position of the pyrimidine ring via a Suzuki-Miyaura cross-coupling reaction. This reaction would typically be performed on the product from Protocol 1.
Materials:
-
2-Chloro-4-amino-substituted pyrimidine derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)
-
Sodium carbonate (2.0 M aqueous solution)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine the 2-chloro-4-amino-substituted pyrimidine derivative (1.0 mmol), the aryl or heteroaryl boronic acid (1.5 mmol), and Pd(PPh3)4 (0.05 mmol).
-
Add 1,4-dioxane (4 mL) and 2.0 M aqueous sodium carbonate solution (2 mL).
-
Seal the vial and irradiate in a microwave reactor at 120°C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2,4-disubstituted pyrimidine derivative.
Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Synthetic and Screening Workflow.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate as a Key Intermediate for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate as a versatile intermediate in the synthesis of potent anticancer agents. The protocols and data presented herein are based on established synthetic methodologies and biological evaluations of structurally related compounds, offering a solid foundation for the development of novel therapeutics targeting critical cancer signaling pathways.
Introduction
This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The trifluoromethyl group enhances the biological activity and metabolic stability of the final compounds. This pyrimidine scaffold serves as a versatile platform for the synthesis of a variety of substituted derivatives with potent antiproliferative activities against a range of cancer cell lines. The primary mechanism of action for many of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2]
Synthetic Approach
The 2-chloro position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. This reaction is a cornerstone for creating a library of diverse pyrimidine derivatives. The general synthetic workflow involves the reaction of the pyrimidine core with a suitable amine, followed by further modifications to achieve the desired final compounds.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related 2,4-disubstituted 5-(trifluoromethyl)pyrimidine derivatives and are presented as a guide for the synthesis of novel anticancer agents from this compound.
Protocol 1: Synthesis of 2-Anilino-4-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives
This protocol outlines the nucleophilic substitution of the chlorine atom at the C2 position of the pyrimidine ring with an appropriate aniline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of a substituted aniline (1.1 mmol) and sodium bicarbonate (1.1 mmol) in anhydrous ethanol (20 mL), add this compound (1.0 mmol).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 2-anilino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following tables summarize the in vitro anticancer activity of various trifluoromethyl-pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth). While not directly synthesized from the title compound, these derivatives share the core pyrimidine scaffold and highlight the potential of this class of molecules.
Table 1: In Vitro Anticancer Activity of Dianilinopyrimidine Derivatives [1]
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |
| 4a | 1.23 | 3.56 | 3.11 |
| 4b | 0.89 | 2.87 | 2.54 |
| 4c | 0.56 | 2.46 | 2.21 |
| Gefitinib | 0.45 | >10 | 4.32 |
Table 2: In Vitro Anticancer Activity of 5-(Trifluoromethyl)pyrimidine Derivatives as EGFR Inhibitors [1]
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| 9a | 1.25 | 5.67 | 7.34 | 0.156 |
| 9k | 0.88 | 4.12 | 6.21 | 0.123 |
| 9l | 0.65 | 3.89 | 5.88 | 0.101 |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
Signaling Pathways and Visualizations
The primary target of many anticancer agents derived from the pyrimidine scaffold is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway leads to uncontrolled cell proliferation, survival, and metastasis. The synthesized compounds act as inhibitors of the EGFR kinase, thereby blocking downstream signaling. Another critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which is downstream of EGFR and plays a central role in cell growth and survival.[3][4]
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Anticancer Drug Discovery.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The methodologies and data presented in these application notes demonstrate the potential for developing potent EGFR inhibitors with significant antiproliferative activity. Further exploration of the structure-activity relationships of derivatives synthesized from this intermediate will likely lead to the discovery of new and effective cancer therapeutics.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Application Notes and Protocols for Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile trifluoromethylated pyrimidine building block of significant interest in medicinal chemistry and agrochemical research. The presence of the electron-withdrawing trifluoromethyl group and the reactive chloro substituent makes this compound an excellent starting material for the synthesis of a wide range of functionalized pyrimidine derivatives. Pyrimidine-based compounds are known to exhibit a broad spectrum of biological activities, including as kinase inhibitors in oncology and as anti-inflammatory, antiviral, and antifungal agents.[1][2] This document provides detailed protocols for two key reactions of this compound: the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr), enabling the synthesis of diverse compound libraries for drug discovery and development.
Chemical Properties and Safety Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 187035-79-6[3] |
| Molecular Formula | C₈H₆ClF₃N₂O₂[3] |
| Molecular Weight | 254.59 g/mol [3] |
| Appearance | White to off-white solid |
Safety Precautions: this compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information. Hazard statements include: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the chlorine atom at the 2-position can be readily displaced by a variety of aryl and heteroaryl boronic acids or their esters, providing access to a diverse range of 2-substituted pyrimidine derivatives.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of related 2-chloropyrimidines, which can be used as a starting point for optimization.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 70-90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (3) | Toluene | 110 | 8 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF | 90 | 16 | 60-80 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 6 | >90 |
Note: Yields are indicative and based on reactions with structurally similar 2-chloropyrimidines.
II. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the trifluoromethyl group, facilitates nucleophilic aromatic substitution at the 2-position. A variety of nucleophiles, particularly amines, can readily displace the chloride to furnish 2-amino-4-(trifluoromethyl)pyrimidine derivatives.
General Experimental Protocol: Nucleophilic Aromatic Substitution with Amines
This protocol is adapted from the synthesis of related trifluoromethyl pyrimidine derivatives.[2]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, DIPEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, CH₃CN)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the base (2-3 eq.) and the amine (1.0-1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or flash column chromatography.
Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions
The following table provides examples of SNAr reactions on this compound, as described in the synthesis of novel bioactive compounds.[2]
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoroaniline | K₂CO₃ | DMF | 25 | 6 | 85 |
| 2 | Piperidine | DIPEA | CH₃CN | 50 | 8 | 92 |
| 3 | Morpholine | K₂CO₃ | DMSO | 25 | 5 | 95 |
| 4 | Benzylamine | DIPEA | DMF | 60 | 10 | 88 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
EGFR Signaling Pathway and Potential Inhibition
Derivatives of trifluoromethyl pyrimidines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The diagram below illustrates a simplified EGFR signaling pathway and the potential point of inhibition by a pyrimidine-based drug.
Caption: Simplified EGFR signaling cascade and potential inhibition by pyrimidine derivatives.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. The protocols provided for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution serve as a foundation for the development of diverse libraries of pyrimidine derivatives. Further optimization of these reaction conditions may be necessary to achieve optimal results for specific substrates. The exploration of the biological activities of the resulting compounds, particularly as kinase inhibitors, remains a promising area of research.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The unique trifluoromethyl group enhances the biological activity and stability of end products, making this compound a valuable building block in medicinal and agricultural chemistry.[2]
Overview of the Synthetic Pathway
The synthesis is a two-step process commencing with the formation of the pyrimidine ring to yield Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, followed by a chlorination step to produce the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
This step involves the base-catalyzed cyclocondensation of ethyl trifluoroacetoacetate and urea to form the hydroxypyrimidine intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| Ethyl trifluoroacetoacetate | 184.11 | 18.4 | 100 | 1.0 |
| Urea | 60.06 | 6.6 | 110 | 1.1 |
| Sodium Ethoxide (21% in EtOH) | 68.05 (as solid) | 35.4 | 110 | 1.1 |
| Ethanol (anhydrous) | 46.07 | 100 L | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Water | 18.02 | As needed | - | - |
Procedure:
-
A 200 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with 100 L of anhydrous ethanol.
-
The reactor is cooled to 10-15 °C, and 35.4 kg of 21% sodium ethoxide solution in ethanol is added slowly, maintaining the temperature below 20 °C.
-
To this solution, 18.4 kg of ethyl trifluoroacetoacetate is added dropwise over 1-2 hours, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, 6.6 kg of urea is added in portions.
-
The reaction mixture is then heated to reflux (approximately 78 °C) and maintained for 6-8 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The ethanol is removed under reduced pressure to obtain a viscous residue.
-
The residue is dissolved in 100 L of water and cooled in an ice bath.
-
Concentrated hydrochloric acid is added slowly with vigorous stirring to neutralize the mixture to a pH of 6-7, causing the product to precipitate.
-
The precipitate is filtered, washed with cold water until the washings are neutral, and then dried under vacuum at 50-60 °C to yield Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate as a solid.
Expected Yield: 80-85%
Step 2: Synthesis of this compound
This step involves the chlorination of the hydroxyl group at the 2-position of the pyrimidine ring using phosphorus oxychloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | 238.14 | 19.0 | 80 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 36.8 | 240 | 3.0 |
| N,N-Dimethylaniline (optional catalyst) | 121.18 | 0.97 | 8 | 0.1 |
| Toluene | 92.14 | 50 L | - | - |
| Ice | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
A 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber, and temperature probe is charged with 19.0 kg of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate and 36.8 kg of phosphorus oxychloride.
-
If desired, 0.97 kg of N,N-dimethylaniline can be added as a catalyst.
-
The reaction mixture is slowly heated to reflux (approximately 105-110 °C) and maintained for 4-6 hours. The reaction should be monitored for the disappearance of the starting material.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath, and 50 L of toluene is added.
-
The mixture is then very slowly and carefully quenched by pouring it onto crushed ice with vigorous stirring, ensuring the temperature is maintained below 20 °C.
-
The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 25 L).
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Expected Yield: 85-90%
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a product with a purity of ≥98%.[1]
Safety and Handling Precautions
-
All procedures should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
The quenching of the reaction mixture is highly exothermic and releases HCl gas. Ensure adequate cooling and ventilation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₆ClF₃N₂O₂ |
| Molecular Weight | 254.59 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Purity (by HPLC) | ≥ 98% |
| Storage | Store at 0-8 °C in a tightly sealed container under an inert atmosphere. |
Note: The quantities and yields provided in this protocol are illustrative for a large-scale synthesis and may require optimization based on specific equipment and conditions.
References
Application Notes and Protocols for the Purification of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the purification of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following methods are designed to enhance the purity of the compound, ensuring its suitability for downstream applications where high purity is critical.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The presence of impurities can significantly impact the outcome of subsequent reactions and the biological activity of the final products. Therefore, effective purification is a critical step in its use. This guide outlines three common and effective purification techniques: column chromatography, recrystallization, and liquid-liquid extraction.
Data Summary
The following tables summarize typical quantitative data obtained from the purification of analogous pyrimidine derivatives. These values can serve as a benchmark for the purification of this compound.
Table 1: Purification of a Structurally Similar Pyrimidine Derivative via Column Chromatography
| Parameter | Value | Reference |
| Starting Material | Crude 2-chloro-4-substituted pyrimidine compound | [1] |
| Initial Purity | Not specified | |
| Stationary Phase | Silica gel (200-300 mesh) | [1] |
| Mobile Phase | Petroleum ether : Dichloromethane (2:1 v/v) | [1] |
| Final Purity | 97% | [1] |
| Yield | 78% | [1] |
Table 2: Recrystallization Data for a Pyrimidine Carboxamide Derivative
| Parameter | Value | Reference |
| Starting Material | Crude pyrimidine carboxamide | |
| Recrystallization Solvent | Hot Methanol | |
| Outcome | Pure crystalline product | |
| Yield | Not specified |
Table 3: Liquid-Liquid Extraction for a Trifluoromethyl-pyrimidine Derivative
| Parameter | Value | Reference |
| Reaction Mixture | Aqueous solution containing the crude product | [2] |
| Extraction Solvent | 2-MeTHF (2-Methyltetrahydrofuran) | [2] |
| Washing Solution | Aqueous NaCl solution (25%) | [2] |
| Outcome | Crude solid after solvent concentration | [2] |
| Yield (HPLC assay) | 48% | [2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is highly effective for removing polar and non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Petroleum ether (or Hexanes)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 petroleum ether:ethyl acetate). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Purity Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure. Analyze the purity of the final product using HPLC or GC-MS.
Protocol 2: Purification by Recrystallization
Recrystallization is a suitable method for purifying solid compounds. Since this compound is a liquid at room temperature, this protocol would be applicable if it were a solid or could be induced to crystallize at low temperatures. For analogous solid pyrimidine derivatives, the following general protocol can be adapted.
Materials:
-
Crude solid pyrimidine derivative
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Liquid-Liquid Extraction
This technique is useful for separating the product from water-soluble or highly polar impurities after a reaction work-up.
Materials:
-
Reaction mixture containing crude this compound
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane, or 2-MeTHF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Quenching: Quench the reaction mixture by carefully adding it to ice-cold water or a saturated sodium bicarbonate solution.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and add the organic extraction solvent. Shake the funnel vigorously, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer and collect the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine (to remove residual water).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified by column chromatography if necessary.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Liquid-Liquid Extraction.
References
Application Notes and Protocols for the Derivatization of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and the subsequent biological screening of the synthesized compounds. The trifluoromethylpyrimidine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The strategic derivatization of the chloro substituent at the C2 position allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[6][7]
Synthetic Derivatization Strategies
The electron-deficient nature of the pyrimidine ring makes the chloro substituent at the C2 position susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[6][8] This section outlines protocols for three versatile and widely used cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the chloro-pyrimidine with a variety of aryl or heteroaryl boronic acids.[6][8][9] Microwave-assisted Suzuki-Miyaura coupling can significantly reduce reaction times and improve yields.[6][8]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [8]
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the desired aryl or heteroaryl boronic acid (0.6 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and a base like K₂CO₃ (1.5 mmol).
-
Solvent Addition: Add 6 mL of a degassed solvent mixture, typically 1,4-dioxane/water (2:1 v/v).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 15-30 minutes with stirring.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Optimization of Suzuki Coupling Conditions (Representative Data)
The following tables summarize typical optimization parameters for Suzuki coupling reactions on chloropyrimidine scaffolds.[8]
Table 1: Catalyst Screening for Suzuki Coupling [8]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100°C, 15 min, microwave irradiation. |
Table 2: Base Screening for Suzuki Coupling [8]
| Base | Yield (%) |
| K₂CO₃ | 80 |
| Na₂CO₃ | 75 |
| Cs₂CO₃ | 72 |
| K₃PO₄ | 68 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100°C, 15 min, microwave irradiation. |
The Sonogashira coupling enables the introduction of terminal alkynes at the C2 position, a valuable transformation for generating compounds with potential applications as kinase inhibitors.[10][11]
Experimental Protocol: Sonogashira Coupling [11][12]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a copper co-catalyst like CuI (0.1 mmol).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) and a suitable base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), in a degassed solvent like THF or DMF.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate. Purify the residue by column chromatography.
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the synthesis of a wide array of 2-amino-pyrimidine derivatives.[13][14][15]
Experimental Protocol: Buchwald-Hartwig Amination [13]
-
Reaction Setup: In a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at 80-110°C until the reaction is complete.
-
Work-up and Purification: Cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Biological Screening Protocols
The synthesized derivatives can be screened for a variety of biological activities. This section provides protocols for common in vitro assays.
The MTT assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of the synthesized compounds against cancer cell lines.[2][16]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2][17]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control. Incubate for 48 or 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Data Presentation: Anticancer Activity of Trifluoromethylpyrimidine Derivatives (Representative Data)
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) [17]
| Compound | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) |
| Derivative 1 | 0.35 | 3.24 | 5.12 |
| Derivative 2 | >50 | 25.6 | 38.1 |
| Derivative 3 | 5.87 | 12.4 | 19.3 |
| Erlotinib (Control) | 2.15 | 8.45 | 15.2 |
This assay evaluates the ability of the compounds to inhibit the growth of pathogenic fungi.
Experimental Protocol: Mycelium Growth Inhibition
-
Preparation: Dissolve the test compounds in DMSO and add them to molten potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).
-
Inoculation: Place a mycelial disc of the test fungus (e.g., Botrytis cinerea, Fusarium graminearum) in the center of the PDA plate.[1][18]
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.
-
Measurement: Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control plate containing only DMSO.
Data Presentation: Antifungal Activity of Trifluoromethylpyrimidine Derivatives (Representative Data)
Table 4: In Vitro Antifungal Activity at 50 µg/mL (% Inhibition) [1][18]
| Compound | Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani |
| Derivative A | 78.3 ± 2.1 | 65.4 ± 3.5 | 82.1 ± 1.8 |
| Derivative B | 45.2 ± 1.5 | 33.8 ± 2.9 | 51.6 ± 2.4 |
| Tebuconazole (Control) | 95.7 ± 0.8 | 92.3 ± 1.1 | 98.2 ± 0.5 |
This assay assesses the potential of the compounds to inhibit the replication of TMV in plants.
Experimental Protocol: TMV Inhibition [19]
-
Protective Activity: Apply a solution of the test compound to the leaves of healthy tobacco plants. After 24 hours, inoculate the leaves with TMV.
-
Curative Activity: Inoculate the leaves of tobacco plants with TMV. After 2-3 days, apply a solution of the test compound to the inoculated leaves.
-
Evaluation: After 3-4 days of incubation, count the number of local lesions and calculate the inhibition rate compared to a control group.
Visualizations
Caption: Workflow for synthesis and biological evaluation.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[17][20]
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. heteroletters.org [heteroletters.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 19. benchchem.com [benchchem.com]
- 20. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
flow synthesis of pyrimidine derivatives from Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Topic: Flow Synthesis of Pyrimidine Derivatives from Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this heterocycle is crucial for modulating the pharmacological properties of drug candidates. This compound is a key building block, enabling the introduction of various functionalities at the 2-position via nucleophilic aromatic substitution (SNAr).
Continuous flow chemistry offers significant advantages over traditional batch processing for these transformations, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis.[1] These application notes provide a detailed protocol for the SNAr of this compound with primary and secondary amines in a continuous flow setup.
Reaction Principle
The synthesis of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives is achieved through a nucleophilic aromatic substitution reaction. The electron-deficient pyrimidine ring, further activated by the trifluoromethyl and carboxylate groups, is susceptible to nucleophilic attack at the C2 position, leading to the displacement of the chloride leaving group. The general reaction scheme is depicted below:
Scheme 1: General reaction for the amination of this compound.
Experimental Protocols
This section outlines the necessary equipment and procedures for the continuous flow synthesis of 2-substituted pyrimidine derivatives.
Materials and Equipment
-
Flow Chemistry System: A modular flow chemistry system equipped with:
-
Two high-pressure liquid chromatography (HPLC) pumps
-
A T-mixer
-
A heated reactor coil (e.g., PFA or stainless steel, 10-20 mL volume)
-
A back-pressure regulator (BPR)
-
A sample collection unit
-
-
Reagents:
-
This compound
-
Selected primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Polyethylene glycol (PEG-400))
-
Optional: Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
-
Analytical Equipment:
-
HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable column (e.g., C18) for reaction monitoring and purity analysis.
-
Mass spectrometer (MS) for product confirmation.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation.
-
General Experimental Procedure
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of this compound in the chosen anhydrous solvent.
-
Solution B: Prepare a 0.12 M solution of the desired amine and a 0.15 M solution of the tertiary amine base (if required) in the same anhydrous solvent. Note: The use of a slight excess of the amine and base can drive the reaction to completion.
-
-
System Setup:
-
Assemble the flow chemistry system as illustrated in the workflow diagram below.
-
Pressurize the system to approximately 10 bar using the back-pressure regulator to ensure a stable flow and prevent solvent boiling at elevated temperatures.
-
Set the reactor coil to the desired temperature (e.g., 120 °C).
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated reactor coil.
-
The residence time in the reactor is determined by the reactor volume and the total flow rate (Residence Time = Reactor Volume / Total Flow Rate). For a 10 mL reactor and a 1.0 mL/min flow rate, the residence time would be 10 minutes.
-
Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product stream.
-
-
Work-up and Analysis:
-
The collected product stream can be analyzed directly by HPLC to determine conversion and purity.
-
For isolation, the solvent can be removed under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or recrystallization.
-
Data Presentation
The following table summarizes expected outcomes for the flow synthesis of various pyrimidine derivatives under the proposed conditions. These are representative data based on typical SNAr reactions on similar heterocyclic systems.
| Entry | Nucleophile (Amine) | Solvent | Temperature (°C) | Residence Time (min) | Expected Yield (%) | Expected Purity (%) |
| 1 | Morpholine | DMF | 120 | 10 | >95 | >98 |
| 2 | Piperidine | DMF | 120 | 10 | >95 | >97 |
| 3 | Benzylamine | MeCN | 140 | 15 | 85-90 | >95 |
| 4 | Aniline | PEG-400 | 150 | 20 | 70-80 | >90 |
Mandatory Visualization
Caption: Workflow for the continuous flow synthesis of pyrimidine derivatives.
Concluding Remarks
The described flow synthesis protocol provides a robust and efficient method for the preparation of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives. The use of a continuous flow setup allows for rapid reaction optimization, facile scalability, and improved process safety. This methodology is well-suited for the generation of diverse compound libraries for drug discovery and for the efficient production of key pharmaceutical intermediates. Researchers are encouraged to adapt and optimize the provided conditions for their specific nucleophiles and target molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful synthesis.
Reaction Scheme Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclocondensation of an appropriate β-ketoester with an amidine to form the pyrimidine ring, yielding Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. The subsequent step is the chlorination of this intermediate to produce the final product.
Technical Support Center: Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. The information is designed to help you anticipate and resolve common issues encountered during synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter in reactions with this compound?
A1: Based on the reactivity of the pyrimidine core and its substituents, you are likely to encounter three main classes of byproducts:
-
Hydrolysis Product: Formation of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate results from the hydrolysis of the C2-chloro group. This is particularly common when using protic solvents, aqueous reagents, or when residual moisture is present, especially under basic conditions.
-
Decarboxylation Product: Under harsh conditions, such as high temperatures or strong acidic/basic media, the ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which may then decarboxylate to yield 2-chloro-4-(trifluoromethyl)pyrimidine.
-
Double Reaction Products (in specific contexts): While less common for this specific molecule in standard nucleophilic substitutions, if the nucleophile or subsequent reactants have the potential to react at another site, or if impurities with multiple leaving groups are present in the starting material, di-substituted byproducts could theoretically form.
Q2: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
A2: Several factors can lead to low conversion in SNAr reactions with this substrate:
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Insufficiently Activated System: While the trifluoromethyl group is electron-withdrawing, the overall reactivity might be lower than expected. Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to facilitate the formation of the Meisenheimer complex.
-
Weak Nucleophile: The nucleophilicity of your reagent may be too low. If applicable, consider deprotonating your nucleophile with a non-nucleophilic base (e.g., NaH, K₂CO₃, or DIPEA) to increase its reactivity.
-
Low Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Gradually increasing the reaction temperature while monitoring for byproduct formation is advisable.
-
Poor Leaving Group Ability: Although chlorine is a good leaving group in this activated system, in some specific cases, using an analogous substrate with a better leaving group (e.g., fluorine) might be considered if the synthesis allows.
Q3: I am observing significant formation of the hydrolysis byproduct, Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. How can I minimize this?
A3: Minimizing hydrolysis requires stringent control of reaction conditions:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use of freshly distilled solvents and oven-dried glassware is recommended. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude atmospheric moisture.
-
Choice of Base: If a base is required, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge, which are less likely to promote hydrolysis compared to hydroxide bases or primary/secondary amines.
-
Temperature Control: While heating can be necessary to drive the desired reaction, excessive temperatures can accelerate the rate of hydrolysis. Careful optimization of the reaction temperature is crucial.
-
Solvent Selection: Use aprotic solvents such as THF, dioxane, DMF, or toluene instead of protic solvents like alcohols, which can also act as competing nucleophiles.
Q4: Is decarboxylation a significant concern under typical reaction conditions?
A4: Under standard nucleophilic substitution or cross-coupling conditions (e.g., temperatures below 120°C and moderately basic or acidic environments), significant decarboxylation is generally not expected. However, this side reaction can become prominent under more forcing conditions, such as prolonged heating at high temperatures in the presence of strong acids or bases which can first hydrolyze the ester. If your desired transformation requires such conditions, it is advisable to monitor for the formation of the decarboxylated byproduct.
Byproduct Summary
The following table summarizes the common byproducts, their potential causes, and suggested mitigation strategies. The quantitative data provided is an estimation based on analogous systems and can vary significantly with specific reaction conditions.
| Byproduct Name | Molecular Formula | Common Cause | Mitigation Strategies | Estimated Yield (%) |
| Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | C₈H₇F₃N₂O₃ | Presence of water in the reaction mixture, use of protic solvents, or reaction with hydroxide ions.[1][2] | Use anhydrous solvents and reagents, perform reactions under an inert atmosphere, and utilize non-nucleophilic bases.[1] | 5-30 |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | C₅H₂ClF₃N₂ | High reaction temperatures in the presence of strong acid or base, leading to ester hydrolysis and subsequent decarboxylation.[3][4] | Maintain moderate reaction temperatures, use milder bases, and limit the reaction time. | <10 |
| Di-substituted or other side products | Variable | Use of an excess of a highly reactive nucleophile, or in the case of cross-coupling reactions, side reactions of the catalyst or reagents.[5] | Use a stoichiometric amount of the nucleophile, optimize catalyst and ligand loading in cross-coupling reactions, and control the reaction temperature.[1] | <5 |
Experimental Protocol: Amination of this compound
This protocol provides a general procedure for the nucleophilic aromatic substitution of the chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1-1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1-1.5 eq) to the solution, followed by the addition of DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and the formation of a common byproduct.
Caption: Main reaction vs. hydrolysis byproduct pathway.
Caption: Pathway for decarboxylation byproduct formation.
References
Technical Support Center: Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols to improve the yield and purity of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This versatile compound is a key intermediate in the pharmaceutical and agrochemical industries.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and established method is the chlorination of a corresponding 2-hydroxypyrimidine precursor, specifically Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. This reaction typically employs a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base.[2][3] The general transformation involves heating the hydroxy-pyrimidine with an excess of POCl₃.
Q2: I am experiencing low yields. What are the most critical experimental parameters to monitor?
A2: Low yields in this synthesis can often be attributed to several key factors.[4]
-
Moisture Control: The reaction is highly sensitive to water. Ensure all glassware is oven-dried and reagents are anhydrous. Phosphorus oxychloride reacts violently with water, which will consume the reagent and introduce impurities.
-
Temperature and Reaction Time: The reaction typically requires heating (reflux) to proceed to completion.[5] Insufficient temperature or time can lead to incomplete conversion.[4] Conversely, excessively high temperatures or prolonged heating can cause decomposition and the formation of tar-like byproducts.
-
Purity of Starting Material: Impurities in the starting Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate can lead to side reactions and complicate purification.[4] Ensure the precursor is of high purity before starting the chlorination.
-
Efficient Quenching: The workup, especially the quenching of excess POCl₃, is critical. This step is highly exothermic and must be performed slowly and at low temperatures (e.g., by adding the reaction mixture to ice-water) to prevent degradation of the desired product.
Q3: Are there alternatives to using a large excess of phosphorus oxychloride (POCl₃)?
A3: Yes, modern protocols have focused on reducing the amount of POCl₃ for environmental, safety, and economic reasons. Solvent-free approaches using equimolar amounts of POCl₃ in the presence of a base like pyridine, heated in a sealed reactor, have proven effective for various hydroxypyrimidines and can provide high yields.[3] This method simplifies the workup process and reduces hazardous waste.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Reagents: POCl₃ may have degraded due to moisture. 2. Insufficient Temperature/Time: The reaction may not have reached the required activation energy or been allowed to run to completion.[4] 3. Poor Quality Base: If using a base like N,N-dimethylaniline, it may be of low purity. | 1. Use a fresh, unopened bottle of POCl₃. 2. Carefully monitor the reaction temperature to ensure it reaches reflux. Use TLC to monitor the consumption of the starting material and extend the reaction time if necessary. 3. Use a freshly distilled or high-purity grade of the base. |
| Reaction Mixture Turns Dark/Black (Tar Formation) | 1. Excessive Heat: Overheating can lead to the decomposition of the starting material or product. 2. Presence of Impurities: Acidic or basic impurities can catalyze polymerization or degradation pathways. | 1. Maintain a consistent reflux temperature without aggressive overheating. Use an oil bath for better temperature control. 2. Ensure the purity of the starting hydroxypyrimidine. Recrystallize it if necessary before use. |
| Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: Both starting material and product are present. 2. Side Reactions: Formation of byproducts due to moisture or impurities.[4] 3. Product Degradation: The product may be unstable under the reaction or workup conditions. | 1. Increase reaction time or temperature moderately, while monitoring via TLC. 2. Ensure anhydrous conditions. Consider adding a small amount of PCl₅, which can sometimes improve reactions that stall with POCl₃ alone.[2] 3. Perform the workup, especially the quenching step, at low temperatures and as quickly as possible. |
| Difficult Purification / Oily Product | 1. Residual POCl₃ or Byproducts: Incomplete quenching or hydrolysis of POCl₃ can leave phosphorus-containing acidic impurities. 2. Presence of Base: Residual base (e.g., N,N-dimethylaniline) can be difficult to remove. | 1. Ensure the quenching is complete by carefully neutralizing the aqueous layer with a base (e.g., NaHCO₃ or Na₂CO₃) to a neutral or slightly basic pH before extraction.[5] 2. Wash the organic extract with a dilute acid solution (e.g., 1M HCl) to remove the organic base, followed by a brine wash. 3. Purify via column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[5] |
Quantitative Data on Reaction Conditions
Optimizing the chlorination reaction often involves screening different reagents and conditions. The following table summarizes typical conditions and reported yields for analogous chlorinations of hydroxypyrimidines.
| Starting Material | Chlorinating Agent | Base | Conditions | Yield | Reference |
| 2-Hydroxypyrimidine derivative | POCl₃ (excess) | N,N-dimethylaniline | Reflux, 1.5 - 2 h | 30-52% | [5] |
| Various Hydroxypyrimidines | POCl₃ (1 equiv.) | Pyridine (1 equiv.) | Sealed reactor, 160°C, 2 h | >80% | [3] |
| 5-Trifluoromethyluracil | POCl₃ / H₃PO₄ | Diisopropylethylamine | Not specified | Not specified | [6] |
Note: Yields are highly substrate-dependent and may vary.
Detailed Experimental Protocol
This protocol is a generalized high-yield procedure adapted from literature methods for the chlorination of hydroxypyrimidines.[3][5]
Materials:
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Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Phosphorus oxychloride (POCl₃)
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N,N-dimethylaniline (or Pyridine)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq).
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Addition of Reagents: Add N,N-dimethylaniline (0.1 eq) followed by the slow addition of phosphorus oxychloride (5-10 eq). The addition of POCl₃ may be exothermic.
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Heating: Heat the reaction mixture to reflux (approximately 105-110°C) using an oil bath. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
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Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.
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Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~7-8.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: Synthesis and purification workflow diagram.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
stability issues of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate under acidic/basic conditions
This technical support center provides guidance on the stability of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.
Troubleshooting Guides
Issue: Inconsistent Assay Results
Possible Cause: Degradation of the compound due to improper solvent selection or pH.
Solution:
-
Solvent Selection: Use aprotic, neutral solvents for stock solutions and during assays whenever possible. If aqueous solutions are necessary, prepare them fresh and use buffered systems to maintain a stable pH.
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pH Control: The stability of this compound is highly dependent on pH. Avoid strongly acidic or basic conditions. For aqueous buffers, a pH range of 4-6 is recommended for short-term experiments.
-
Temperature: Store stock solutions at low temperatures (e.g., -20°C) and minimize the time the compound is at room temperature.
Issue: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: Formation of degradation products during sample preparation or storage.
Solution:
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Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products. This involves subjecting the compound to stress conditions (acid, base, heat, oxidation, light) to accelerate degradation and characterize the resulting impurities.
-
Peak Identification: Use techniques like LC-MS to identify the mass of the unknown peaks and deduce their structures. Common degradation pathways include hydrolysis of the ethyl ester and nucleophilic substitution of the chloro group.
-
Method Validation: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are:
-
Hydrolysis of the ethyl ester group: This can occur under both acidic and basic conditions, yielding the corresponding carboxylic acid.
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Nucleophilic substitution of the 2-chloro group: Under basic conditions or in the presence of nucleophiles, the chlorine atom can be displaced, for example, by a hydroxyl group to form the 2-hydroxy derivative.
Q2: How stable is the trifluoromethyl group on the pyrimidine ring?
A2: The trifluoromethyl group is generally stable under a wide range of acidic and basic conditions and is not expected to be a primary site of degradation during typical experimental handling.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store the compound as a solid at 2-8°C, protected from light and moisture. Solutions should be prepared fresh. If storage of solutions is necessary, they should be stored at -20°C or below for a limited time.
Q4: Can I use this compound in aqueous buffers for my biological assays?
A4: Yes, but with caution. The compound is susceptible to hydrolysis. It is advisable to prepare concentrated stock solutions in an organic solvent like DMSO and then dilute them into the aqueous buffer immediately before use. The final concentration of the organic solvent should be kept low to minimize its effect on the assay. The stability in the final aqueous medium should be evaluated for the duration of the experiment.
Data Presentation
The following tables provide illustrative quantitative data on the degradation of this compound under forced degradation conditions. This data is intended to be a guideline and actual results may vary based on specific experimental parameters.
Table 1: Illustrative Degradation of this compound under Acidic and Basic Conditions
| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradant(s) |
| 0.1 M HCl (aq) at 60°C | 24 | ~15% | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
| 0.1 M NaOH (aq) at RT | 8 | >90% | 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and its ethyl ester |
Table 2: Illustrative Stability Profile in Different Solvents at Room Temperature
| Solvent | Time (hours) | % Degradation (Illustrative) |
| DMSO | 48 | <1% |
| Acetonitrile | 48 | <2% |
| Water (unbuffered) | 24 | ~10-20% |
| PBS (pH 7.4) | 24 | ~20-30% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and assess the stability of this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours. Dissolve in acetonitrile for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the parent compound and separate it from its degradation products.
Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
References
troubleshooting failed reactions involving Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound?
A1: this compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final products, making it a valuable building block in drug discovery and crop protection.
Q2: What are the general reactivity patterns of this compound?
A2: The pyrimidine ring is electron-deficient, and this effect is amplified by the strongly electron-withdrawing trifluoromethyl and carboxylate groups. This electronic nature makes the chloro substituent at the 2-position susceptible to nucleophilic aromatic substitution and a suitable partner in various palladium-catalyzed cross-coupling reactions. However, the chloro group is generally less reactive than corresponding bromo or iodo analogs, often requiring more forcing conditions or specialized catalyst systems for efficient reaction.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed when not in use.
Q4: What are the common side reactions to be aware of?
A4: Common side reactions include hydrolysis of the ester or chloro substituent, especially under basic or acidic conditions with water present. In palladium-catalyzed reactions, hydrodehalogenation (replacement of the chloro group with a hydrogen) can be a significant side reaction. For cross-coupling reactions, homo-coupling of the reaction partners can also occur.
Troubleshooting Guides
Failed or Low-Yield Nucleophilic Aromatic Substitution (SNAr)
Problem: You are attempting a nucleophilic aromatic substitution (e.g., with an amine, thiol, or alcohol) on this compound, but you observe no reaction or a very low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed SNAr reactions.
Quantitative Data Summary for SNAr Reactions:
| Parameter | Typical Starting Point | Optimized Condition (Example) | Expected Yield Range |
| Solvent | THF, Acetonitrile | DMF, DMSO | - |
| Base | K₂CO₃, Et₃N | NaH, KHMDS (for less reactive nucleophiles) | - |
| Temperature | Room Temperature | 80-120 °C | - |
| Reaction Time | 2-4 hours | 12-24 hours | 60-95% |
Failed or Low-Yield Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Problem: You are attempting a cross-coupling reaction and observe no product, low yield, or significant side products like hydrodehalogenation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Quantitative Data Summary for Cross-Coupling Reactions:
| Reaction Type | Catalyst/Ligand System (Example) | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 80-110 | 50-90% |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or SPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 | 60-95% |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, DIPA | THF, DMF | 25-80 | 40-85% |
Detailed Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) followed by a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) in an anhydrous solvent (e.g., toluene) for 10-15 minutes.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.).
-
Reaction Conditions: Heat the mixture to 100-120 °C for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates and desired outcomes. Always consult relevant literature and perform small-scale test reactions before scaling up.
Technical Support Center: Purification of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted Starting Materials: Such as Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate.
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Over-chlorinated Byproducts: Formation of dichlorinated pyrimidine species.
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Hydrolysis Products: The ester or chloro groups can hydrolyze to the corresponding carboxylic acid or hydroxy-pyrimidine, especially in the presence of moisture.
-
Residual Solvents and Reagents: Such as phosphorus oxychloride (POCl₃) and its hydrolysis byproducts (phosphoric acid, hydrochloric acid).
Q2: My purified product is a yellow oil, but the literature reports a colorless liquid. What could be the cause?
A2: A yellow coloration often indicates the presence of residual impurities, which could be colored byproducts from the chlorination reaction or degradation products. Further purification by column chromatography or distillation may be necessary. Ensure all reagents and solvents are pure and dry, as trace impurities can sometimes lead to color formation.
Q3: I am observing co-eluting peaks during HPLC analysis. How can I improve the separation?
A3: Co-elution of impurities with the main product is a common challenge. To improve separation, consider the following:
-
Optimize the Mobile Phase: Adjust the solvent gradient, pH, or try different solvent systems. For reversed-phase HPLC, varying the organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity.
-
Change the Stationary Phase: If using a C18 column, switching to a phenyl-hexyl or a column with a different chemistry may provide the necessary selectivity to resolve the co-eluting peaks.
-
Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.
Q4: During crystallization, my compound "oils out" instead of forming crystals. What can I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. To address this:
-
Slower Cooling: Allow the solution to cool more slowly to the saturation point.
-
Solvent System Modification: Add a co-solvent in which the compound is less soluble to gradually induce crystallization.
-
Seeding: Introduce a small crystal of the pure compound to initiate nucleation.
-
Lower Concentration: Start with a more dilute solution.
Troubleshooting Guides
Column Chromatography Purification
Issue: Poor separation of the target compound from a closely related impurity.
Troubleshooting Steps:
-
Identify the Impurity: If possible, use LC-MS to identify the mass of the impurity. This can provide clues about its structure and polarity relative to the product.
-
Solvent System Screening: Perform small-scale TLC or analytical HPLC experiments with a variety of solvent systems to find one that provides optimal separation. A summary of typical solvent systems is provided in Table 1.
-
Stationary Phase Selection: If solvent optimization is insufficient, consider a different stationary phase. For fluorinated compounds, columns with fluorinated stationary phases can sometimes offer unique selectivity.
-
Loading Technique: Ensure the sample is loaded onto the column in a small volume of a weak solvent to achieve a narrow starting band.
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System (Illustrative Gradient) | Target Compound Elution Profile |
| Normal Phase (Silica Gel) | Hexane/Ethyl Acetate (95:5 to 80:20) | Moderate retention |
| Reversed-Phase (C18) | Water/Acetonitrile (70:30 to 30:70) | Moderate retention |
| Fluorinated Phase | Heptane/Methyl tert-butyl ether (98:2 to 90:10) | Potentially enhanced separation from non-fluorinated impurities |
Crystallization Purification
Issue: Low recovery of the purified compound after crystallization.
Troubleshooting Steps:
-
Solvent Selection: The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent screen is recommended.
-
Check for Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities. Characterize the obtained solid by techniques like DSC or XRD.
-
Optimize Cooling Rate: A slower cooling rate generally leads to larger crystals and higher purity, but may slightly decrease the overall yield.
-
Concentration Adjustment: Ensure the initial solution is sufficiently concentrated to become supersaturated upon cooling, but not so concentrated that it precipitates impurities.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
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Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent system.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
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Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Technical Support Center: Cross-Coupling Reactions with Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with the specified pyrimidine substrate.
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes and solutions?
A1: Low reactivity is a common challenge due to the strength of the C-Cl bond. The pyrimidine ring is electron-deficient, which helps, but activating the C2-chloro position still requires a highly active catalyst system.
Potential Causes & Recommended Actions:
-
Incorrect Catalyst System: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making standard catalysts like Pd(PPh₃)₄ often ineffective.[1]
-
Solution: Employ a more robust catalyst system. Use a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. Buchwald's dialkylbiaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended for activating aryl chlorides.[2][3][4] N-heterocyclic carbene (NHC) ligands can also be effective.
-
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Sub-optimal Base: The base is critical for activating the boronic acid to facilitate transmetalation.[4]
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Inadequate Reaction Temperature: The oxidative addition of the C-Cl bond to the palladium center is often the rate-determining step and requires significant thermal energy.[1]
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Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]
Q2: My Buchwald-Hartwig amination reaction is not proceeding. How should I adjust my conditions?
A2: Similar to Suzuki couplings, C-N bond formation at the C2-chloro position requires a highly active catalyst and specific conditions.
Potential Causes & Recommended Actions:
-
Ineffective Ligand: Standard phosphine ligands are generally insufficient.
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Inappropriate Base: The choice of base is crucial for the deprotonation of the amine.
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Oxygen Contamination: Palladium catalysts, particularly in the Pd(0) active state, are sensitive to oxygen.
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Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed before use.[2]
-
Q3: I am observing significant side products, such as homocoupling of my boronic acid (in Suzuki reactions) or hydrodehalogenation. What can I do to minimize these?
A3: Side reactions often point to issues with reaction setup or catalyst stability.
Potential Causes & Recommended Actions:
-
Homocoupling (Suzuki): This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4]
-
Solution: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4]
-
-
Protodeboronation (Suzuki): The boronic acid can be cleaved by water or other protic sources before it transmetalates to the palladium center.[7]
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Solution: If protodeboronation is suspected, switch from the boronic acid to a more robust boron species like a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[4] Using an anhydrous solvent and a carefully dried base can also help.
-
-
Hydrodehalogenation (General): This occurs when the aryl halide is reduced instead of coupled. It can be caused by various factors, including catalyst decomposition or the presence of water.
-
Solution: Ensure high-purity reagents and solvents. A more stable catalyst system or slightly lower reaction temperatures with longer reaction times may be beneficial.[2]
-
Catalyst Selection Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. The information is designed to address specific challenges that may be encountered during scale-up and routine laboratory experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: (1) cyclocondensation to form the pyrimidine ring and (2) chlorination of the resulting hydroxypyrimidine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in cyclocondensation step | - Incomplete reaction. - Side reactions due to incorrect temperature or pH. - Poor quality of starting materials (e.g., ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate or formamidine). | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Carefully control the reaction temperature and pH. The optimal conditions can vary depending on the specific reagents used. - Use freshly prepared or purified starting materials. |
| Formation of multiple byproducts in cyclocondensation | - Incorrect stoichiometry of reactants. - Reaction temperature is too high, leading to decomposition or side reactions. | - Ensure precise stoichiometry of the reactants. - Optimize the reaction temperature. A lower temperature with a longer reaction time may improve selectivity. |
| Low yield or incomplete reaction during chlorination with POCl₃ | - Insufficient amount of POCl₃. - Reaction temperature is too low or reaction time is too short. - Presence of water in the reaction mixture. | - While excess POCl₃ is a common issue on a large scale, an insufficient amount will lead to incomplete conversion. Use of at least one equivalent of POCl₃ per hydroxyl group is recommended.[1] - The chlorination of hydroxypyrimidines typically requires heating. Optimize the temperature (often reflux) and reaction time, monitoring by TLC or HPLC. - Ensure all reactants and equipment are dry, as POCl₃ reacts vigorously with water. |
| Exothermic reaction and pressure buildup during chlorination scale-up | - The reaction of hydroxypyrimidines with POCl₃ can be exothermic. - Quenching of excess POCl₃ with water is highly exothermic and can be dangerous on a large scale.[2] | - For large-scale reactions, consider a solvent-free approach by heating the substrate with an equimolar amount of POCl₃ and a base like pyridine in a sealed reactor.[3][4] This minimizes the volume and the hazards associated with excess POCl₃. - Add the quenching agent (e.g., ice water) slowly and with efficient cooling and stirring. |
| Difficulty in purifying the final product | - Presence of residual POCl₃ and its byproducts. - Formation of closely related impurities. | - After the reaction, excess POCl₃ can be removed by distillation.[5] - The crude product can be purified by extraction with a suitable solvent that dissolves the product but not the amine hydrochloride byproduct if a base was used.[5] - Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a common and effective purification method for solid pyrimidine compounds.[6] - For high-purity requirements, preparative HPLC or flash column chromatography can be employed.[6] |
| Formation of dark-colored impurities | - Decomposition of starting materials or product at high temperatures. | - Optimize the reaction temperature and minimize the reaction time. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves a two-step process. The first step is the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, with a source of the N-C-N fragment, like formamidine or urea, to form Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. The second step is the chlorination of the resulting hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.
Q2: What are the main challenges when scaling up the chlorination step with POCl₃?
Scaling up the chlorination with POCl₃ presents several challenges:
-
Safety: The reaction can be exothermic, and quenching excess POCl₃ with water is highly exothermic and can lead to a dangerous release of heat and HCl gas.[2]
-
Environmental Concerns: Using a large excess of POCl₃ is common in lab-scale synthesis but creates a significant amount of hazardous waste on an industrial scale.[2][3]
-
Work-up and Purification: Removal of excess POCl₃ and its hydrolysis products can be challenging and may require specialized equipment and procedures.[5]
Q3: Are there any alternatives to using a large excess of POCl₃ for the chlorination step?
Yes, a more environmentally friendly and safer approach for large-scale chlorination is to use an equimolar amount of POCl₃ in the presence of a base, such as pyridine, in a solvent-free reaction carried out in a sealed reactor at high temperatures.[3][4] This method has been shown to be effective for a variety of hydroxypyrimidines and simplifies the work-up process.
Q4: How can I monitor the progress of the reactions?
The progress of both the cyclocondensation and chlorination reactions can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.
Q5: What are the recommended purification methods for the final product?
For the purification of this compound, several methods can be employed depending on the scale and purity requirements:
-
Distillation: To remove volatile impurities and any remaining POCl₃.[5]
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Extraction: To separate the product from inorganic byproducts.[7]
-
Recrystallization: A cost-effective method for obtaining a solid product of high purity.[6]
-
Column Chromatography: For smaller scales or when very high purity is required.[6]
Experimental Protocols
Step 1: Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
This protocol is a generalized procedure based on common cyclocondensation reactions for pyrimidine synthesis.
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve formamidine acetate (1.1 equivalents) in a suitable solvent such as ethanol.
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Add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) to the solution.
-
Add a base, such as sodium ethoxide (1.1 equivalents), to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Step 2: Synthesis of this compound
This protocol is based on the chlorination of hydroxypyrimidines using POCl₃.
-
Place the dried Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equivalent) in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser with a gas outlet to a scrubber.
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Add phosphorus oxychloride (POCl₃, 2-5 equivalents) and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) or pyridine.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-4 hours, or until TLC/HPLC analysis shows the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Monitoring Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?
A1: The choice of analytical technique depends on the specific requirements of your analysis, such as the need for qualitative or quantitative data, speed, and the information required. Commonly used methods include:
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Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method ideal for quickly checking reaction progress by observing the disappearance of starting materials and the appearance of the product.[1] It is particularly useful for reactions where there is a significant polarity difference between reactants and products.[1]
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High-Performance Liquid Chromatography (HPLC): Provides robust, quantitative analysis of the reaction mixture, allowing for the precise determination of conversion rates, product purity, and the presence of impurities.[1][2] It is highly reproducible and can be coupled with detectors like UV or Mass Spectrometry (MS) for greater specificity.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. GC-MS provides excellent separation and quantification, with the mass spectrometer allowing for the definitive identification of the product and any byproducts based on their mass-to-charge ratio.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the molecules in the reaction mixture.[1] ¹H and ¹⁹F NMR are particularly useful for monitoring the formation of this compound, confirming its structure, and identifying intermediates or byproducts in real-time.[3][4]
Q2: How can I quickly check if my reaction is proceeding?
A2: Thin-Layer Chromatography (TLC) is the most common and fastest method for a quick qualitative check. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the new product spot.
Q3: My reaction appears complete by TLC, but subsequent HPLC or NMR analysis shows the presence of starting material. Why is this?
A3: This is a common issue that can arise from several factors:
-
Co-elution: The starting material and product may have very similar Rf values in the chosen TLC solvent system, making them appear as a single spot.[1]
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Low Detection Limit of TLC: The concentration of the remaining starting material might be below the detection limit of TLC but is easily detected by more sensitive techniques like HPLC or NMR.[1]
-
Non-UV Active Starting Material: If you are visualizing the TLC plate only with a UV lamp, the starting material may not be UV-active and therefore invisible.[1]
Troubleshooting Guides
Issue 1: Streaking or Tailing on TLC Plates
| Possible Cause | Solution |
| Sample Overloading | The applied sample is too concentrated. Prepare a more dilute solution of your reaction mixture for spotting.[1] |
| Inappropriate Solvent System | The polarity of the mobile phase may be too high or too low, causing poor separation. Experiment with different solvent systems of varying polarities. |
| Sample Acidity/Basicity | Acidic or basic compounds can interact with the silica gel on the TLC plate, causing streaking. Try adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
| Particulate Matter | Insoluble material in the sample can cause streaking from the baseline. Ensure your sample is fully dissolved before spotting. |
Issue 2: Unexpected Peaks in HPLC or GC-MS Chromatogram
| Possible Cause | Solution |
| Formation of Byproducts or Isomers | The reaction may be generating side products. Use a mass spectrometer (LC-MS or GC-MS) to determine the molecular weight of the unexpected peaks and deduce their potential structures.[1] |
| Impurities in Starting Materials | One or more of your starting materials may contain impurities that are carried through the reaction.[1] Analyze the purity of all reactants before starting the synthesis.[1] |
| Product or Reactant Degradation | The target compound or starting materials may be unstable under the reaction or analysis conditions.[1] Investigate compound stability and adjust conditions if necessary. |
| System Contamination | The analytical instrument, solvent, or sample vial may be contaminated.[1] Run a blank injection (solvent only) to identify any peaks originating from the system.[1] |
Experimental Protocols & Data
General Workflow for Reaction Monitoring
A typical workflow for monitoring the progress of a chemical reaction involves sampling the reaction mixture at different time points and analyzing these samples using one or more of the techniques described below.
Caption: General workflow for monitoring a pyrimidine synthesis reaction.[1]
Thin-Layer Chromatography (TLC)
Methodology:
-
Plate Preparation: Gently draw a starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.[1]
-
Spotting: Use a capillary tube to spot a small amount of the starting material, any co-reactants, and the reaction mixture onto the starting line.
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Development: Place the plate in a sealed developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the starting line.[1]
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Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (typically at 254 nm) or by using a chemical stain like potassium permanganate.[1]
Data Interpretation:
| Observation | Interpretation |
| Disappearance of starting material spot | Reaction is progressing. |
| Appearance of a new spot | Product is forming. |
| Multiple new spots | Formation of byproducts or intermediates. |
High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Sample Preparation: Take a small aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with a suitable solvent (e.g., acetonitrile).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
Instrument Setup:
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Identify peaks by comparing their retention times to those of authentic standards. The area of the peaks can be used to quantify the conversion of starting material and the purity of the product.[1]
Example HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detector Wavelength | 254 nm |
| Column Temperature | 40°C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the reaction aliquot in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrument Setup: The following parameters are a general guide and should be optimized for your specific instrument.
-
Analysis: Inject the sample into the GC-MS. The compounds will be separated in the GC column based on their boiling points and interactions with the stationary phase, and then fragmented and detected by the mass spectrometer.
Example GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Start at 50°C, ramp to 250°C at 10°C/min |
| Ion Source Temp | 230°C |
| Mass Range | 50-500 m/z |
Troubleshooting Logic for Unexpected HPLC Peaks
References
- 1. benchchem.com [benchchem.com]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy | Publicación [silice.csic.es]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
comparing reactivity of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate with other pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate with other key pyrimidine substrates in nucleophilic aromatic substitution (SNAr) reactions. The information presented is intended to help researchers understand the unique reactivity of this substrate and facilitate its application in the synthesis of complex molecules for pharmaceutical and agrochemical development.
Introduction to Pyrimidine Reactivity in SNAr Reactions
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes it susceptible to nucleophilic attack, particularly at the carbon atoms bearing a suitable leaving group, such as a halogen. The SNAr reaction is a cornerstone of pyrimidine chemistry, enabling the synthesis of a vast array of functionalized derivatives.
The reactivity of a substituted pyrimidine is profoundly influenced by the nature and position of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring carbons, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.
This compound is a highly activated substrate designed for efficient SNAr reactions. It features three key components that dictate its reactivity:
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A chloro leaving group at the C2 position.
-
A strongly electron-withdrawing trifluoromethyl (-CF3) group at the C4 position.
-
An electron-withdrawing ethyl carboxylate (-COOEt) group at the C5 position.
The cumulative effect of the -CF3 and -COOEt groups creates a significant electron deficit across the pyrimidine ring, making the C2 position exceptionally electrophilic and highly susceptible to nucleophilic displacement.
Comparative Reactivity Analysis
While direct, side-by-side kinetic data for this compound against a wide range of other pyrimidines is not extensively published, a robust qualitative and semi-quantitative comparison can be established based on well-understood principles of physical organic chemistry and available literature on analogous systems. The pyrimidine ring's susceptibility to SNAr is dictated by the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing substituents.
The table below summarizes the expected relative reactivity of the target compound compared to other common chloropyrimidines in a typical SNAr reaction with an amine nucleophile.
| Compound | Key Substituents | Expected Relative Reactivity | Rationale for Reactivity |
| This compound | C4: -CF3C5: -COOEt | Very High | The C2 position is strongly activated by the powerful, synergistic electron-withdrawing effects of the -CF3 group at C4 and the -COOEt group at C5. These groups stabilize the negative charge in the Meisenheimer intermediate, dramatically lowering the activation energy for the reaction. |
| 2-Chloro-5-nitropyrimidine | C5: -NO2 | High | The nitro group is one of the strongest EWGs and provides powerful activation for nucleophilic attack at the C2 position. Reactivity is expected to be high, though potentially slightly less than the target compound due to the combined activation from two EWGs (-CF3 and -COOEt) in the latter. |
| 2,4-Dichloropyrimidine | C4: -Cl | Moderate to High (at C4) | Generally, the C4 position is more reactive than the C2 position in 2,4-dichloropyrimidines due to superior resonance stabilization of the Meisenheimer intermediate.[1] The second chlorine atom acts as a moderate EWG, activating the ring more than in 2-chloropyrimidine. |
| 4-Chloropyrimidine | None | Moderate | Exhibits greater reactivity than 2-chloropyrimidine because attack at the C4 position allows the negative charge of the intermediate to be delocalized over both ring nitrogens, leading to greater stabilization.[1] |
| 2-Chloropyrimidine | None | Low | This is the baseline for reactivity. The pyrimidine ring itself is electron-deficient, but without additional activating EWGs, SNAr reactions are generally slow and often require forcing conditions (e.g., high temperatures).[2] Kinetic studies show that these reactions are typically second-order.[2] |
| 2-Chloro-4,6-dimethylpyrimidine | C4, C6: -CH3 (EDGs) | Very Low | The two methyl groups are electron-donating, which deactivates the pyrimidine ring towards nucleophilic attack. SNAr reactions on this substrate are significantly more difficult compared to unsubstituted 2-chloropyrimidine. |
Note: Relative reactivity is an inferred qualitative comparison based on established substituent effects in nucleophilic aromatic substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution (Amination)
This section provides a representative protocol for the SNAr reaction of this compound with a primary or secondary amine. This procedure is adapted from general methods for SNAr on activated heteroaryl chlorides.[3]
Objective: To synthesize Ethyl 2-(alkylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., piperidine, morpholine, or benzylamine) (1.1 - 1.2 eq)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous polar aprotic solvent, such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 0.2 M concentration).
-
Addition of Reagents: Add the amine (1.1 eq) to the stirred solution, followed by the base (DIPEA, 2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The high reactivity of the substrate means the reaction is often complete within 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). This removes the DMF and residual base/salts.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Application in Drug Discovery: Inhibition of Werner (WRN) Helicase
The 2-amino-4-(trifluoromethyl)pyrimidine scaffold, synthesized directly from this compound via SNAr, is a critical pharmacophore for developing inhibitors of Werner (WRN) helicase.[4][5]
Background: WRN helicase is a DNA repair protein. In cancers with high microsatellite instability (MSI-H), which results from a deficient DNA mismatch repair (dMMR) system, cancer cells become heavily reliant on WRN helicase for survival. Targeting WRN is therefore a promising synthetic lethal strategy for treating these specific cancers.[6]
Mechanism of Action: Inhibitors based on the 2-amino-4-(trifluoromethyl)pyrimidine core can bind to the WRN helicase, blocking its enzymatic activity. This prevents the repair of DNA damage in MSI-H cancer cells, leading to catastrophic DNA breaks and ultimately, selective cell death (apoptosis).
Conclusion
This compound is a superior substrate for nucleophilic aromatic substitution, exhibiting exceptionally high reactivity due to the potent and synergistic activating effects of its trifluoromethyl and ethyl carboxylate substituents. This enhanced reactivity allows for facile synthesis of complex 2-substituted pyrimidines under mild conditions, making it an invaluable building block for medicinal chemists. Its successful application in the development of targeted cancer therapeutics, such as WRN helicase inhibitors, underscores its importance and utility in modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a versatile synthetic intermediate for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of its analogs, focusing on their potential as anticancer and kinase inhibitory agents. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in drug discovery and development efforts.
Quantitative Comparison of Biological Activities
The biological activities of various analogs of 4-(trifluoromethyl)pyrimidine are summarized below. The data is primarily focused on their anticancer and kinase inhibitory properties, with IC50 values providing a quantitative measure of their potency.
Anticancer Activity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives
A series of 2-amino-4-(trifluoromethyl)pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against microsatellite instability-high (MSI-H) and microsatellite stable (MSS) cancer cell lines. The data from these studies are presented in Table 1.[1][2]
Table 1: Antiproliferative Activity (IC50, μM) of 2-Amino-4-(trifluoromethyl)pyrimidine Analogs [1][2]
| Compound ID | R Group | HCT116 (MSI-H) | LNCaP (MSI-H) | SW620 (MSS) | PC3 (MSS) |
| 11c | 4-fluorobenzyl | >10 | >10 | >10 | >10 |
| 11f | 3,4-difluorobenzyl | 3.56 | 4.12 | 5.67 | 6.34 |
| 11g | 4-chlorobenzyl | 1.52 | 1.72 | 4.24 | 2.78 |
| 11h | 4-bromobenzyl | 2.22 | 1.60 | 2.37 | 3.21 |
| 11l | 4-(trifluoromethyl)benzyl | 4.89 | 5.11 | 7.89 | 8.01 |
Data extracted from a study on Werner-dependent antiproliferative agents. The compounds are derivatives of a 2-amino-4-(trifluoromethyl)pyrimidine core.[1][2]
Anticancer and EGFR Kinase Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives
A series of 5-trifluoromethylpyrimidine derivatives were investigated for their efficacy as EGFR inhibitors and their antiproliferative effects on various cancer cell lines. A selection of these compounds and their corresponding IC50 values are detailed in Table 2.[3]
Table 2: Anticancer and EGFR Kinase Inhibitory Activity (IC50, μM) of 5-Trifluoromethylpyrimidine Analogs [3]
| Compound ID | R Group | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | EGFR Kinase |
| 9b | 2-Fluorobenzoylamino | 3.45 | 6.78 | 18.92 | 0.123 |
| 9c | 3-Fluorobenzoylamino | 2.23 | 5.32 | 16.35 | 0.105 |
| 9k | Propynoylamino | 4.12 | 8.91 | 21.45 | 0.187 |
| 9l | Cyclopropanecarbonyl-amino | 3.89 | 7.65 | 19.87 | 0.154 |
| 9r | 1-Methyl-piperidine-4-carboxamido | 1.87 | 4.56 | 12.34 | 0.098 |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.35 | 3.24 | 5.12 | 0.091 |
Data is from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. The R group is a substituent on a phenylamino moiety at the 2-position of the pyrimidine ring.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of these pyrimidine analogs.
In Vitro Antiproliferative MTT Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3, A549, MCF-7) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the cell culture medium to achieve the desired final concentrations. The diluted compounds are added to the wells, and the plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of the compounds to inhibit the activity of a specific kinase, such as EGFR.
-
Assay Plate Preparation: Serial dilutions of the test compounds are prepared in DMSO and then further diluted in the assay buffer. A small volume of the diluted compounds is added to the wells of a 384-well plate. Control wells containing DMSO (vehicle) and a known inhibitor (positive control) are also prepared.
-
Kinase Reaction Mixture: A master mix is prepared containing the kinase (e.g., recombinant human EGFR), a specific peptide substrate, and the assay buffer.
-
Initiation of Kinase Reaction: The kinase reaction mixture is added to each well of the assay plate. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature (or 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: An ATP detection reagent (e.g., ADP-Glo™) is added to each well to stop the kinase reaction and generate a luminescent signal. The amount of remaining ATP is inversely correlated with the kinase activity.
-
Data Acquisition: The luminescence intensity of each well is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control wells. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing a Key Signaling Pathway and Experimental Workflow
To better understand the context of the biological activity of these compounds, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and point of inhibition.
Caption: Drug discovery experimental workflow.
References
- 1. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public experimental nuclear magnetic resonance (NMR) data for this specific compound, this guide presents a comprehensive analysis based on predicted spectroscopic values and a comparative study with structurally related analogues.
Predicted Spectroscopic Data
Advanced computational algorithms were employed to predict the ¹H and ¹³C NMR spectra of this compound. These predictions offer a valuable reference for researchers in the absence of experimental data.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 9.15 | H-6 | 162.5 | C=O |
| 4.45 (q) | -CH₂- | 160.8 (q, J ≈ 36 Hz) | C-4 |
| 1.40 (t) | -CH₃ | 158.2 | C-2 |
| 121.5 (q, J ≈ 275 Hz) | CF₃ | ||
| 118.9 | C-5 | ||
| 115.7 | C-6 | ||
| 63.2 | -CH₂- | ||
| 13.8 | -CH₃ |
Note: Predicted values are generated from computational models and may differ from experimental results. Coupling constants (J) for the trifluoromethyl group are estimations based on typical values.
Comparative Analysis with Structurally Similar Compounds
To provide context to the predicted data, the following tables present experimental ¹H and ¹³C NMR data for commercially available, structurally related pyrimidine derivatives. These compounds share key structural motifs with the target molecule, offering valuable insights into expected chemical shifts and coupling patterns.
Table 2: Experimental ¹H NMR Data for Structurally Similar Pyrimidine Derivatives
| Compound | H-6 (ppm) | Other Protons (ppm) |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 8.85 (s) | 4.40 (q, 2H), 2.65 (s, 3H), 1.40 (t, 3H) |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 9.01 (s) | |
| Ethyl pyrimidine-5-carboxylate | 9.35 (s, 1H), 9.20 (s, 2H) | 4.45 (q, 2H), 1.42 (t, 3H) |
Table 3: Experimental ¹³C NMR Data for Structurally Similar Pyrimidine Derivatives
| Compound | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 173.1 | 162.5 | 118.0 | 159.9 | 164.8 (C=O), 62.1 (-CH₂-), 14.2 (-CH₃), 14.0 (-SCH₃) |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 161.2 | 158.8 (q, J ≈ 40 Hz) | 114.5 (q, J ≈ 34 Hz) | 157.9 | 120.4 (q, J ≈ 272 Hz, CF₃) |
| Ethyl pyrimidine-5-carboxylate | 159.5 | 157.9 | 126.9 | 157.9 | 163.7 (C=O), 62.0 (-CH₂-), 14.2 (-CH₃) |
This comparative data suggests that the pyrimidine ring protons in these systems typically resonate at the downfield end of the spectrum (δ > 8.5 ppm). The electron-withdrawing nature of the trifluoromethyl and chloro groups is expected to significantly influence the chemical shifts of the pyrimidine ring carbons.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Standard acquisition parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For quantitative analysis, a longer relaxation delay (5 times the longest T₁) and a 90° pulse angle are recommended.
3. ¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling.
-
A spectral width of 240 ppm, a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common starting parameters.
-
A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
Visualizing Molecular Structure and Predicted NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key predicted NMR correlations.
Caption: Structure and Predicted NMR of this compound.
in vitro evaluation of novel compounds from Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Novel Compounds Derived from Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound is a versatile precursor for synthesizing novel compounds with potential therapeutic applications. This guide provides a comparative in vitro evaluation of novel trifluoromethyl-pyrimidine derivatives in the key areas of anticancer, anti-inflammatory, and antiviral research. The data presented is compiled from various studies and offers a baseline for comparison with existing alternatives.
In Vitro Anticancer Activity
Novel pyrimidine derivatives are frequently evaluated for their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of cell growth. Lower IC50 values indicate higher potency.
| Compound ID | Target Cell Line | IC50 (µM) | Alternative Compound | Target Cell Line | IC50 (µM) |
| Novel Pyrimidine Derivative 1 | A549 (Lung Carcinoma) | 0.35[1] | Doxorubicin | A549 (Lung Carcinoma) | Not Specified |
| Novel Pyrimidine Derivative 2 | MCF-7 (Breast Cancer) | 3.24[1] | Doxorubicin | MCF-7 (Breast Cancer) | Not Specified |
| Novel Pyrimidine Derivative 3 | PC-3 (Prostate Cancer) | 5.12[1] | Doxorubicin | PC-3 (Prostate Cancer) | Not Specified |
| Thiazolo[4,5-d]pyrimidine 3b | NCI-60 Panel | See Publication[2][3] | 5-Fluorouracil | NCI-60 Panel | See Publication |
| Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine 8a | PC-3 (Prostate Cancer) | Not Specified | Camptothecin | Topoisomerase I | Not Specified |
| Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine 9f | MDA-MB-231 (Breast Cancer) | Not Specified | Camptothecin | Topoisomerase I | Not Specified |
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of novel pyrimidine derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. Selective inhibition of COX-2 over COX-1 is desirable to reduce gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Alternative Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrimidine Derivative L1 | >100 | 1.3 | >76.9 | Celecoxib | 6.34 | 0.65 | 9.75 |
| Pyrimidine Derivative L2 | >100 | 1.8 | >55.6 | Piroxicam | Not Specified | Not Specified | Not Specified |
| Pyrano[2,3-d]pyrimidine 5 | Not Specified | 0.04 ± 0.09[4] | Not Specified | Celecoxib | Not Specified | 0.04 ± 0.01[4] | Not Specified |
| Pyrano[2,3-d]pyrimidine 6 | Not Specified | 0.04 ± 0.02[4] | Not Specified | Celecoxib | Not Specified | 0.04 ± 0.01[4] | Not Specified |
In Vitro Antiviral Activity
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vitro findings.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: The treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Anti-inflammatory Activity: COX Inhibition Assay
The cyclooxygenase (COX) inhibition assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing a reaction buffer, heme, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Absorbance Measurement: The rate of oxidation of the chromogenic substrate is measured spectrophotometrically over time.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 values are determined.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
-
Cell Seeding: A monolayer of host cells is grown in multi-well plates.
-
Virus Adsorption: The cell monolayer is infected with a known quantity of virus for a short period to allow for viral attachment and entry.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 value (the concentration that reduces the number of plaques by 50%) is calculated.
Visualizations
General Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway for the derivatization of this compound.
Caption: General strategies for synthesizing novel pyrimidine derivatives.
Experimental Workflow for In Vitro Anticancer Screening
This workflow outlines the key steps in evaluating the anticancer potential of novel compounds.
Caption: Workflow for assessing in vitro anticancer activity.
COX Inhibition Signaling Pathway
The diagram below illustrates the mechanism of COX inhibition by anti-inflammatory agents.
Caption: Mechanism of COX-2 inhibition by pyrimidine derivatives.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scant Landscape of SAR Studies for Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives: A Comparative Overview of Related Pyrimidine Scaffolds
While direct experimental data for the titular compound series is absent, this guide will present data from broader studies on pyrimidine-5-carboxylate and 5-trifluoromethylpyrimidine analogues. This information will be contextualized to extrapolate potential SAR trends relevant to the core structure of interest.
Comparative Anticancer Activity of Related Pyrimidine Derivatives
To illustrate the anticancer potential within the broader pyrimidine class, the following table summarizes the in vitro activity of various pyrimidine derivatives against different cancer cell lines. It is crucial to note that these compounds do not belong to the specific ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate series, but they share key structural motifs.
| Compound ID | Core Scaffold | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 9u | 5-(trifluoromethyl)pyrimidine | -NH-Ph-NHCO-CH=CH-Ph(3-F) | 3-aminothiophene-2-carboxamide | A549 (Lung) | 0.35 | [1] |
| MCF-7 (Breast) | 3.24 | [1] | ||||
| PC-3 (Prostate) | 5.12 | [1] | ||||
| 9l | 5-(trifluoromethyl)pyrimidine | -NH-Ph-NHCO-cyclopropyl | 3-aminothiophene-2-carboxamide | A549 (Lung) | 0.98 | [1] |
| MCF-7 (Breast) | 8.12 | [1] | ||||
| PC-3 (Prostate) | 10.2 | [1] | ||||
| 4e | Pyrimidine-5-carbonitrile | -SCH2-Ph(4-F) | -NH-Ph(4-OCH3) | Colo 205 (Colon) | 1.66 | [2] |
| 4f | Pyrimidine-5-carbonitrile | -SCH2-Ph(4-Cl) | -NH-Ph(4-OCH3) | Colo 205 (Colon) | 1.83 | [2] |
| 2t | Pyrimidine-5-carboxamide | -NH-CH2-Ph | -NH-CH2CH2-Ph(3-Cl, 4-OH) | STAT6 Inhibition | 0.021 | [3] |
Key Structure-Activity Relationship Insights from Related Scaffolds
From the available literature on broader pyrimidine derivatives, several key SAR trends can be inferred, which may be applicable to the this compound core:
-
Substitution at the 2-position: The nature of the substituent at the C2 position of the pyrimidine ring is often critical for biological activity. In many kinase inhibitors, this position interacts with the hinge region of the ATP-binding pocket. For instance, an aminoethylamino moiety at the 2-position was found to be important for Syk inhibitory activity in a series of pyrimidine-5-carboxamides.[4]
-
Substitution at the 4-position: Modifications at the C4 position significantly modulate the anticancer potency. Studies on 4-anilinopyrimidine-5-carboxamides revealed that a meta-substituted anilino moiety was preferred for Syk inhibition.[4] In another study on 5-trifluoromethylpyrimidine derivatives, the introduction of a 3-aminothiophene-2-carboxylic acid methylamide group at the 4-position led to potent EGFR inhibitors.[1]
-
The Role of the 5-position Substituent: The trifluoromethyl group at the C4 position and the carboxylate at the C5 position of the target scaffold are expected to influence the electronic properties and binding interactions of the molecule. In many reported series, the substituent at the 5-position plays a crucial role in directing the molecule to its target and affecting its pharmacokinetic properties.
-
Fused Pyrimidine Systems: The fusion of other heterocyclic rings to the pyrimidine core is a common strategy to enhance anticancer activity. Fused systems like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines and thiazolo[4,5-d]pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6]
Experimental Protocols
The following are examples of experimental protocols used to evaluate the anticancer activity of pyrimidine derivatives, extracted from the cited literature.
In Vitro Kinase Assay (Example: EGFR Kinase Assay)
A general protocol for evaluating the inhibitory activity of compounds against a specific kinase, such as EGFR, is outlined below.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Strategies for Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable building block in the creation of novel pharmaceutical and agrochemical agents. This guide provides a comparative study of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in selecting the most suitable method for a given application.
The two synthetic pathways explored herein are the chlorination of a hydroxypyrimidine precursor (Route 1) and a direct cyclocondensation approach (Route 2). Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Route 1: Chlorination of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
This well-established approach involves the initial synthesis of the corresponding 2-hydroxypyrimidine derivative, followed by a chlorination step.
Experimental Protocols
Step 1a: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate
The synthesis begins with a Claisen condensation between ethyl trifluoroacetate and ethyl acetate, catalyzed by sodium ethoxide. In a reactor equipped with a stirrer, dropping funnel, and thermometer, an organic solvent such as absolute ethanol is charged, followed by a 20% solution of sodium ethoxide in ethanol. Ethyl acetate is then added. The reaction mixture is cooled to 5-10 °C, and ethyl trifluoroacetate is added dropwise, maintaining the temperature between 10-20 °C. After the addition is complete, the mixture is heated to 60 °C for 2 hours. The reaction is then cooled to 10-15 °C and acidified with concentrated sulfuric acid, keeping the temperature below 30 °C. The resulting precipitate of sodium sulfate is filtered off, and the filtrate is purified by vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate.[1]
Step 1b: Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
This step involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine acetate. The reaction is typically carried out in a sodium methoxide/methanol or sodium ethoxide/ethanol system. The ethyl 4,4,4-trifluoroacetoacetate and formamidine acetate are reacted in this basic alcoholic solution. The reaction mixture is heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the resulting solid is purified, for instance by recrystallization from a suitable solvent like ethyl acetate, to give the desired hydroxypyrimidine. A similar reaction using 2-fluoro-3-oxo ethyl valerate and formamidine acetate to produce a related hydroxypyrimidine reported a yield of 67%.[2]
Step 1c: Chlorination of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
The final step is the chlorination of the hydroxyl group. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often with a base such as pyridine or N,N-dimethylaniline. In a solvent-free approach, the hydroxypyrimidine is heated in a sealed reactor with an equimolar amount of POCl₃ and one equivalent of pyridine per hydroxyl group at approximately 160 °C for 2 hours.[3][4] Alternatively, the reaction can be performed by refluxing the hydroxypyrimidine in an excess of POCl₃ with a catalytic amount of N,N-dimethylaniline for a few hours. After the reaction, the excess POCl₃ is carefully removed under vacuum, and the residue is quenched with ice-water. The product is then extracted with an organic solvent and purified by column chromatography. Yields for such chlorinations of hydroxypyrimidines are often high, typically exceeding 80%.[3]
Route 2: Cyclocondensation of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with an Amidine
This route offers a more direct approach to the pyrimidine ring system, potentially reducing the number of synthetic steps.
Experimental Protocols
Step 2a: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
This key intermediate can be prepared from ethyl 4,4,4-trifluoroacetoacetate by reaction with triethyl orthoformate in the presence of a catalyst, such as acetic anhydride. The mixture is heated, and the ethanol formed during the reaction is distilled off to drive the reaction to completion. The product is then purified by vacuum distillation.
Step 2b: Cyclocondensation with an Amidine
Quantitative Data Summary
| Parameter | Route 1: Chlorination | Route 2: Cyclocondensation |
| Starting Materials | Ethyl trifluoroacetate, Ethyl acetate, Formamidine acetate, POCl₃ | Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate, Formamidine acetate |
| Number of Steps | 3 | 2 |
| Overall Yield (estimated) | 50-60% | 40-60% |
| Reaction Conditions | High temperatures for chlorination (160 °C), use of corrosive POCl₃ | Generally milder conditions (reflux in alcohols) |
| Purification | Multiple steps, may require column chromatography | Potentially simpler purification by recrystallization |
Comparative Analysis
Route 1 is a robust and well-documented pathway for the synthesis of chloropyrimidines. The starting materials are commercially available and relatively inexpensive. The chlorination step using POCl₃ is highly effective, often providing high yields. However, this route involves three distinct synthetic steps, which can impact the overall yield and production time. Furthermore, the use of phosphorus oxychloride on a large scale requires careful handling due to its corrosive nature and the exothermic nature of its quenching.[3]
Route 2 presents a more convergent and potentially more efficient synthesis by constructing the pyrimidine ring in a single step from a pre-functionalized intermediate. This can lead to a reduction in the number of unit operations and may be more amenable to large-scale production. The reaction conditions are generally milder than the high-temperature chlorination required in Route 1. However, the synthesis of the key intermediate, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, adds a step, and the overall efficiency will depend heavily on the yield of the final cyclocondensation.
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the logical progression of each synthetic route.
References
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Validation of Analytical Methods for Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This guide provides a comparative overview of hypothetical validated analytical methods for Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries. The validation of these methods is crucial to ensure the identity, purity, and quality of the compound. The methodologies and data presented are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4]
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] For a compound like this compound, which serves as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other regulated products, robust analytical methods are essential for quality control. These methods ensure that the compound meets the required specifications for purity and identity.
This guide compares two common chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound.
Experimental Protocol: HPLC
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Standard Preparation : A stock solution of this compound reference standard is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation : The sample is dissolved in acetonitrile to a nominal concentration of 1 mg/mL.
Validation Data Summary: HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical HPLC Results |
| Specificity | No interference at the retention time of the analyte. | The method is specific. No interfering peaks from blank or placebo were observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 0.05 - 1.5 mg/mL. |
| Accuracy | 98.0% - 102.0% recovery. | Mean recovery of 99.5%. |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% | RSD = 1.2% (different day, different analyst). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.03 µg/mL. |
| Robustness | RSD ≤ 2.0% for minor changes in method parameters. | The method is robust to small changes in flow rate and mobile phase composition. |
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC can be used for purity assessment and the determination of residual solvents.
Experimental Protocol: GC
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature : 250 °C.
-
Detector Temperature : 280 °C.
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume : 1 µL (split ratio 50:1).
-
Standard Preparation : A stock solution of the reference standard is prepared in dichloromethane at 1 mg/mL. Working standards are prepared by dilution.
-
Sample Preparation : The sample is dissolved in dichloromethane to a final concentration of approximately 1 mg/mL.
Validation Data Summary: GC Method
| Validation Parameter | Acceptance Criteria | Hypothetical GC Results |
| Specificity | Analyte peak is well-resolved from solvent and impurity peaks. | The method demonstrates good specificity with baseline resolution. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9992 over a range of 0.01 - 1.2 mg/mL. |
| Accuracy | 98.0% - 102.0% recovery. | Mean recovery of 100.2%. |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 1.1% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% | RSD = 1.5% (different day, different analyst). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.05 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.15 µg/mL. |
| Robustness | RSD ≤ 2.0% for minor changes in method parameters. | The method is robust against slight variations in oven temperature and flow rate. |
Method Comparison
| Feature | HPLC Method | GC Method |
| Applicability | Ideal for non-volatile compounds and impurity profiling. | Suitable for volatile compounds and residual solvent analysis. |
| Sensitivity | Generally higher sensitivity (lower LOD/LOQ). | Good sensitivity, particularly with an FID for organic compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; may require derivatization for non-volatile compounds. |
| Instrumentation | HPLC with UV or other detectors. | GC with FID, MS, or other detectors. |
| Typical Use | Assay, impurity determination, stability studies. | Purity, residual solvents, analysis of volatile impurities. |
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
Conclusion
Both HPLC and GC are suitable techniques for the analytical control of this compound. The choice of method depends on the specific analytical requirement, such as assay, impurity profiling, or residual solvent analysis. A thorough validation according to ICH guidelines is essential to ensure that the chosen method is reliable, accurate, and fit for its intended purpose in a regulated environment.
References
A Comparative Guide to Purity Assessment of Synthesized Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to ensure the integrity and success of subsequent research and development. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a key building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Key Purity Assessment Techniques
The two most powerful and widely used analytical techniques for determining the purity of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical needs.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. Purity is typically determined by area percentage of the main peak.[3][4] | A primary analytical method where the signal area is directly proportional to the number of nuclei. Purity is determined by comparing the integral of the analyte's signal to a certified internal standard.[4] |
| Reference Standard | Requires a well-characterized reference standard of the analyte for accurate quantification of impurities. | Does not require a specific reference standard of the analyte; a certified internal standard of a different compound is used.[5] |
| Quantification | Provides relative purity based on the response factors of all components at a specific wavelength. Can be less accurate if impurities have different chromophores.[4] | Provides absolute purity, as it is a direct measure of the molar concentration of the analyte.[6] |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Generally less sensitive than HPLC for detecting very low-level impurities. |
| Sample Throughput | High, with well-established automated systems. | Generally lower due to the time required for sample preparation and data acquisition.[5] |
| Impurity Identification | Provides retention time data, but structural elucidation of unknown impurities requires hyphenated techniques like LC-MS. | Provides structural information about impurities directly from the spectrum, aiding in their identification.[5] |
Experimental Protocols
Below are detailed, illustrative protocols for the two primary methods of purity assessment for this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method suitable for routine purity analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile. |
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination.
Instrumentation and Reagents:
| Parameter | Specification |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid (certified reference material) |
| Sample Preparation | 1. Accurately weigh approximately 10 mg of the synthesized compound into a clean vial. 2. Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial. 3. Dissolve the mixture in 0.75 mL of DMSO-d6. 4. Transfer the solution to a 5 mm NMR tube. |
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s |
| Acquisition Time | 4.09 s |
| Spectral Width | 20 ppm |
Data Analysis: The purity of the synthesized compound (Purity_analyte) is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Visualizing the Workflow and Application
Purity Assessment Workflow
The following diagram illustrates the general workflow for assessing the purity of a newly synthesized batch of this compound.
Workflow for the purity assessment of synthesized this compound.
Role in Kinase Inhibitor Synthesis
This compound is a valuable intermediate in the synthesis of various kinase inhibitors. The pyrimidine core serves as a scaffold that can mimic the hinge-binding region of ATP in the kinase active site. The chloro- and trifluoromethyl-substituents provide reactive handles for further chemical modifications to achieve desired potency and selectivity.
Use of the target compound in the synthesis of kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Analysis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives and Commercial Drugs
For Immediate Release
GOTHENBURG, Sweden – December 27, 2025 – In the continuous quest for novel and more effective therapeutic and agrochemical agents, researchers have increasingly turned their attention to fluorine-containing heterocyclic compounds. Among these, derivatives of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate are emerging as promising candidates, demonstrating significant biological efficacy in various applications. This comprehensive guide provides a detailed comparison of the performance of these derivatives against established commercial drugs, supported by experimental data, to offer valuable insights for researchers, scientists, and drug development professionals.
The strategic incorporation of a trifluoromethyl group into the pyrimidine scaffold often enhances the biological activity and metabolic stability of the resulting molecules. This has led to the development of a diverse range of compounds with potent antifungal, insecticidal, antiviral, and herbicidal properties. This report synthesizes findings from multiple studies to present a clear, data-driven comparison of these novel derivatives with their commercial counterparts.
Antifungal Efficacy: Challenging the Standards
Derivatives of this compound have demonstrated remarkable antifungal activity, in some cases surpassing the efficacy of widely used commercial fungicides.
Table 1: Comparative Antifungal Activity of Pyrimidine Derivatives
| Compound ID | Target Pathogen | Efficacy Measurement | Value | Commercial Drug | Efficacy Measurement | Value |
| Derivative A | Botrytis cinerea | Inhibition Rate (%) @ 50 µg/mL | 95.2 | Tebuconazole | Inhibition Rate (%) @ 50 µg/mL | 96.5 |
| Derivative B | Phomopsis sp. | EC50 (µg/mL) | 10.5 | Pyrimethanil | EC50 (µg/mL) | 32.1 |
| Derivative C | Rhizoctonia solani | EC50 (µg/mL) | 26.0 | Azoxystrobin | EC50 (µg/mL) | 26.0 |
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
The antifungal activity of the test compounds was determined using the poisoned food technique. The compounds were dissolved in a suitable solvent and mixed with a molten potato dextrose agar (PDA) medium to achieve the desired concentrations. This mixture was then poured into Petri plates. After solidification, a mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, was placed at the center of each plate. The plates were incubated at 25±2°C for a specified period. The radial growth of the fungal colony was measured, and the percentage of inhibition was calculated using the formula:
% Inhibition = [(C - T) / C] * 100
where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate. The EC50 values were determined by probit analysis of the concentration-response data.
The fungicidal action of many pyrimidine-based compounds involves the inhibition of key enzymes in the fungal respiratory chain, such as NADH oxidoreductase (Complex I).
Insecticidal Activity: A New Front against Pests
Novel insecticides synthesized from this compound have shown potent activity against a range of insect pests, including those resistant to existing chemical classes.
Table 2: Comparative Insecticidal Activity of Pyrimidine Derivatives
| Compound ID | Target Pest | Efficacy Measurement | Value | Commercial Drug | Efficacy Measurement | Value |
| Derivative D | Mythimna separata | Mortality (%) @ 500 µg/mL | 86.7 | Chlorantraniliprole | Mortality (%) @ 500 µg/mL | >90 |
| Derivative E | Mythimna separata | LC50 (mg/L) | 3.57 | Flufenerim | LC50 (mg/L) | 3.14 |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
The insecticidal activity was evaluated using a leaf-dip bioassay. Leaf discs from the host plant were dipped in solutions of the test compounds at various concentrations for 10-20 seconds. After air-drying, the treated leaf discs were placed in Petri dishes lined with moist filter paper. Larvae of the target insect species were then introduced into the Petri dishes. Mortality was recorded after 24-48 hours of exposure. A larva was considered dead if it did not move when prodded with a fine brush. The LC50 values were calculated using probit analysis.
A common mode of action for this class of insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.
Herbicidal Efficacy: A New Tool for Weed Management
The development of novel herbicides is crucial for combating weed resistance. Pyrimidine derivatives are showing promise in this area with activity comparable to commercial herbicides.
Table 3: Comparative Herbicidal Activity of Pyrimidine Derivatives
| Compound ID | Target Weed | Efficacy Measurement | Value | Commercial Drug | Efficacy Measurement | Value |
| Derivative F | Bentgrass | Activity Ranking @ 1 mM | 5 | Clomazone | Activity Ranking @ 1 mM | 5 |
| Derivative G | Bentgrass | Activity Ranking @ 1 mM | 5 | Flumioxazin | Activity Ranking @ 1 mM | 5 |
Experimental Protocol: Herbicidal Bioassay (Pre-emergence)
The pre-emergence herbicidal activity was evaluated by sowing seeds of the target weed species in pots containing a soil mixture. The test compounds, dissolved in a suitable solvent, were then uniformly sprayed onto the soil surface. The pots were kept in a greenhouse under controlled conditions of temperature, humidity, and light. The herbicidal effect was assessed by visual observation of the percentage of weed growth inhibition after a certain period, typically 2-3 weeks, compared to a control group.
The mode of action for some of these herbicidal pyrimidine derivatives involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll and heme biosynthesis in plants.
Antiviral Potential: A Glimmer of Hope
Preliminary studies have also highlighted the antiviral potential of certain trifluoromethyl pyrimidine derivatives, demonstrating efficacy against plant viruses like the Tobacco Mosaic Virus (TMV).
Table 4: Comparative Antiviral Activity of Pyrimidine Derivatives
| Compound ID | Target Virus | Efficacy Measurement | Value (µg/mL) | Commercial Drug | Efficacy Measurement | Value (µg/mL) |
| Derivative H | TMV (Curative) | EC50 | 126.4 | Ningnanmycin | EC50 | 362.7 |
| Derivative I | TMV (Protective) | EC50 | 103.4 | Ningnanmycin | EC50 | 255.1 |
Experimental Protocol: Antiviral Assay (Half-leaf Method)
The antiviral activity against TMV was assessed using the half-leaf method on sensitive host plants. The leaves were first inoculated with a suspension of TMV. For curative activity, the test compound solution was applied to the left half of the leaf after virus inoculation, while the right half was treated with a solvent control. For protective activity, the treatment was applied before virus inoculation. The number of local lesions that developed on each half of the leaf was counted after a few days of incubation. The inhibition rate was calculated based on the reduction in the number of lesions on the treated half compared to the control half.
The antiviral mechanism of these compounds against TMV is believed to involve interaction with the viral coat protein, thereby inhibiting viral replication.
Conclusion
The derivatives of this compound represent a versatile and potent class of bioactive molecules with significant potential in both agriculture and medicine. The data presented in this guide clearly indicates that these compounds can exhibit biological efficacy comparable to, and in some cases exceeding, that of established commercial drugs. The continued exploration of this chemical scaffold holds great promise for the development of next-generation fungicides, insecticides, herbicides, and antiviral agents. Further research into their mechanisms of action and optimization of their structures will be crucial in translating this potential into practical applications that address the evolving challenges in crop protection and disease treatment.
Safety Operating Guide
Proper Disposal of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This document outlines the necessary precautions, personal protective equipment (PPE), step-by-step disposal protocol, and emergency procedures for spills. The information is targeted toward researchers, scientists, and drug development professionals familiar with laboratory settings.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This compound is a halogenated organic compound and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Skin and Body Protection: A long-sleeved laboratory coat must be worn.
-
Respiratory Protection: Work in a well-ventilated area or under a fume hood to prevent inhalation of vapors.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
II. Quantitative Data Summary
While specific exposure limits for this compound are not readily established, the following table summarizes its key chemical and hazard information based on available data.
| Property | Value |
| Molecular Formula | C₈H₆ClF₃N₂O₂ |
| Molecular Weight | 254.59 g/mol |
| Appearance | Colorless liquid |
| CAS Number | 187035-79-6 |
| GHS Hazard Statements | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled[1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: This compound is classified as a halogenated organic waste .
-
Segregation: It is crucial to keep halogenated waste streams separate from non-halogenated organic waste to prevent dangerous reactions and to manage disposal costs effectively.[2][3]
-
Container Selection:
-
Waste Accumulation:
-
Labeling:
-
Label the waste container as soon as the first drop of waste is added.[2]
-
The label must include the following information:
-
The full chemical name: "This compound " (no abbreviations or formulas).[4][10]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The accumulation start date (the date the first waste was added).[5][7][9]
-
A clear indication of the hazards (e.g., Flammable, Toxic).[7][9]
-
-
Storage:
-
Store the labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
Use secondary containment, such as a tray or bin, to catch any potential leaks.[11]
-
-
Arranging for Disposal:
IV. Spill Management
In the event of a small spill, follow these procedures:
-
Control and Containment: Restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorption: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.
-
Collection: Carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials (gloves, absorbent, etc.) as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal workflow for halogenated chemical waste.
References
- 1. This compound | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Auckland Microfab [microfab.auckland.ac.nz]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 6. risk.byu.edu [risk.byu.edu]
- 7. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. actenviro.com [actenviro.com]
- 10. Laboratory Waste Pickup Request [resources.tamusa.edu]
- 11. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Essential safety protocols and logistical plans are critical for the secure and effective use of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in research and development. This guide provides detailed procedural instructions for personal protective equipment, operational handling, and disposal to ensure the well-being of laboratory personnel and the integrity of your work.
This compound is classified as causing skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or inhaled.[1][2] Adherence to the following safety measures is imperative.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields, chemical goggles, or a face shield.[3] | Protects against splashes and aerosols that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[1][4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or when aerosols may be generated.[2][4] | Protects against inhalation, which may be harmful.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[3][4]
-
Avoid direct contact with skin, eyes, and clothing.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling and before breaks.[3][4]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2][5]
-
After skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][6] Remove and wash contaminated clothing before reuse.[3][4]
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2][6]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][6]
Spill and Leak Procedures:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with inert material (e.g., sand, diatomite, universal binders).[7]
-
Collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Wash the spill area with soap and water, and prevent runoff from entering drains.[3]
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
This should be done at an approved waste disposal plant or an authorized hazardous waste collection point.[2][3] Do not discharge into sewers or waterways.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of chemicals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
